Cepacin B
Description
NA has been reported in Burkholderia cepacia with data available.
isolated from fermentation broth of Pseudomonas (Burkholderia) cepacia; structure in first source
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(5R)-5-[(R)-[(2S,3R)-3-[(2R,3S)-3-hepta-1,2-dien-4,6-diynyloxiran-2-yl]oxiran-2-yl]-hydroxymethyl]oxolan-2-one |
InChI |
InChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2/t6?,10-,11+,13-,14-,15+,16+/m1/s1 |
InChI Key |
JMBCDSUOYMQCGL-XKRUHUBRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cepacin B: A Technical Guide to Structure Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure elucidation and spectroscopic analysis of Cepacin B, a potent antibiotic produced by Burkholderia diffusa (formerly Pseudomonas cepacia). This document synthesizes available data to offer a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
This compound is a polyacetylene antibiotic belonging to a class of natural products known for their diverse biological activities.[1][2] First isolated in 1984 from the fermentation broth of Pseudomonas cepacia SC 11,783, this compound, along with its congener Cepacin A, has demonstrated significant antimicrobial properties.[3] this compound exhibits excellent activity against staphylococci and a range of Gram-negative organisms.[3] The producing organism has since been reclassified as Burkholderia diffusa. The unique structural features of this compound, including a γ-lactone, two epoxide rings, and a hepta-1,2-dien-4,6-diynyl side chain, make it a molecule of interest for further investigation and potential therapeutic development.[4]
Isolation and Purification
The isolation of this compound from the fermentation broth of Burkholderia diffusa is a multi-step process involving solvent extraction and chromatography. The following protocol is based on established methods:
Experimental Protocol:
-
Fermentation: Burkholderia diffusa (ATCC 39356) is cultured under submerged aerobic conditions at approximately 25°C in a nutrient medium containing a carbohydrate and nitrogen source. The fermentation is typically carried out for 18 to 40 hours.
-
Extraction: After fermentation, the bacterial cells are removed by centrifugation. The resulting supernatant is then extracted with a moderately polar organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to partition the cepacins into the organic phase.
-
Initial Purification: The organic extract is concentrated, and the crude extract is subjected to partition chromatography. A common system involves a chloroform-heptane-methanol-water (2:3:4:1) partition, with the cepacins remaining in the chloroform (B151607) layer.
-
Chromatographic Separation: The enriched extract is further purified using column chromatography. Both normal-phase and reverse-phase chromatography have been employed.
-
Normal-Phase Chromatography: Silica gel chromatography using a chloroform-ethyl acetate gradient can be used to separate Cepacin A and B.
-
Partition Chromatography: Sephadex LH-20 chromatography with a methanol-chloroform-heptane (1:3:6) mobile phase is also effective.
-
Reverse-Phase HPLC: A Waters C18 μBondapak column with an acetonitrile-water (3:7) mobile phase can be used for final purification, with detection at 261 nm.
-
Note on Stability: Cepacins are unstable when completely dried and are also base-labile. It is recommended to store them in a dilute solution and avoid basic conditions.
Structure Elucidation
The chemical structure of this compound was determined to be 5-[[3-[3-(hepta-1,2-dien-4,6-diynyl)-2-oxiranyl]-2-oxiranyl]hydroxymethyl]dihydro-2(3H)-furanone through a combination of spectroscopic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2.31 | m | |
| 2.52 | m | <1 |
| 2.55 | 17.9, 9.6, 8.2 | |
| 2.66 | 17.9, 9.8, 5.7 | |
| 3.01 | 4.3, 1.8 | |
| 3.15 | 4.3, 2.1 | |
| 3.21 | 4.0, 2.1 | |
| 3.46 | 7.9, 1.9, 0.6 | |
| 3.69 | 4.0, 4.0 | |
| 4.61 | 7.0, 7.0, 3.6 | |
| 5.31 | 7.9, 6.7, 0.6 | |
| 5.70 | 6.7, 0.9, 0.9 |
Data obtained in CDCl₃ + CD₃OD.
3.1.2. Two-Dimensional (2D) NMR Spectroscopy
For a complete structural assignment, a suite of 2D NMR experiments would be essential. The following describes the application of these techniques in the context of this compound's structure:
-
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the γ-lactone ring, the epoxide moieties, and the polyacetylene side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the chemical shifts for all protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems identified by COSY and for establishing the overall carbon skeleton, including the linkages between the furanone ring, the two epoxides, and the side chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the chiral centers in the molecule, particularly within the two epoxide rings and the substituted furanone ring.
3.1.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.
-
Experimental Protocol: A purified sample of this compound would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, using electrospray ionization (ESI).
-
Data Analysis: The instrument would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This exact mass would be used to calculate the elemental formula that best fits the observed m/z value, confirming the molecular formula of C₁₆H₁₄O₅.
3.1.4. Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The reported IR spectrum in CHCl₃ shows characteristic absorption bands at 3295 cm⁻¹ (O-H stretch), 2217 and 2197 cm⁻¹ (C≡C stretch), 1946 cm⁻¹ (C=C=C allene (B1206475) stretch), and 1773 cm⁻¹ (C=O stretch of the γ-lactone).
-
Ultraviolet (UV) Spectroscopy: The UV spectrum in CHCl₃ displays absorption maxima at 250.5, 263.7, and 279.0 nm, which are characteristic of the conjugated diacetylene chromophore.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated. However, studies on other polyyne antibiotics from Burkholderia suggest a likely mode of action. It is proposed that these compounds may disrupt the fungal cell membrane and inhibit acetyl-CoA acetyltransferase, a key enzyme in various metabolic pathways.
Below is a conceptual diagram of the proposed mechanism of action for Burkholderia polyyne antibiotics, which may be applicable to this compound.
Caption: Proposed mechanism of action for Burkholderia polyynes.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the structure elucidation of this compound.
Caption: Experimental workflow for this compound structure elucidation.
Conclusion
This compound remains a compelling natural product with significant antimicrobial activity. This guide provides a detailed overview of its structure elucidation based on available spectroscopic data and outlines the standard experimental protocols for its isolation and analysis. While a complete 2D NMR dataset is not publicly available, the foundational spectroscopic work has provided a solid structural assignment. Further research into the mechanism of action and potential therapeutic applications of this compound is warranted, and the information compiled herein serves as a valuable resource for such future endeavors.
References
- 1. Discovery, mode of action and secretion of Burkholderia sensu lato key antimicrobial specialised metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of a bacterial signaling pathway inhibit virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic helical cationic polyacetylenes for fast and highly efficient killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Acetylenic Antibiotics like Cepacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Acetylenic antibiotics, a class of natural products characterized by the presence of one or more carbon-carbon triple bonds, represent a promising area of research. This guide focuses on the mechanism of action of acetylenic antibiotics, with a particular emphasis on Cepacin B, a potent metabolite produced by Burkholderia cepacia (formerly Pseudomonas cepacia).
It is critical to distinguish between the acetylenic antibiotics "Cepacins" (e.g., Cepacin A and B) and the "Cephabacins," which are cephem-based beta-lactam antibiotics.[1][2][3][4] The latter, like other beta-lactams, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.[2] This guide will focus exclusively on the acetylenic Cepacins.
This compound has demonstrated significant antibacterial activity, particularly against staphylococci and some Gram-negative organisms. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, this guide will synthesize the current understanding of the mechanism of action of related acetylenic compounds to propose a probable mechanism for this compound.
Proposed Mechanism of Action of this compound and Acetylenic Antibiotics
The primary proposed mechanism of action for acetylenic antibiotics like this compound is the disruption of bacterial cell membrane integrity . This hypothesis is based on studies of other bioactive acetylenic fatty acids and polyacetylenes, which indicate that the acetylenic group is crucial for their antimicrobial activity.
The proposed sequence of events is as follows:
-
Insertion into the Bacterial Membrane: The lipophilic nature of the fatty acid-like structure of this compound facilitates its insertion into the phospholipid bilayer of the bacterial cell membrane.
-
Disruption of Membrane Fluidity and Potential: The rigid structure of the acetylenic bond is thought to disrupt the normal packing of the membrane phospholipids. This interference alters membrane fluidity and can dissipate the electrochemical gradients (e.g., proton motive force) that are essential for cellular processes such as ATP synthesis and transport.
-
Pore Formation: Some polyacetylenic compounds have been shown to form pores in bacterial membranes, leading to the leakage of essential ions and small molecules. This loss of cellular contents ultimately results in cell death.
This mechanism of action, targeting the fundamental structure of the cell membrane, is advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific enzymes, which can be altered through mutation.
Signaling Pathway and Molecular Interactions
Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.
Quantitative Data: Antibacterial Activity of Cepacins
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Cepacin A and this compound against various bacterial groups.
| Antibiotic | Bacterial Target | Minimum Inhibitory Concentration (MIC) |
| Cepacin A | Staphylococci | 0.2 µg/mL |
| Streptococci | 50 µg/mL | |
| Majority of Gram-negative organisms | 6.3 to >50 µg/mL | |
| This compound | Staphylococci | <0.05 µg/mL |
| Some Gram-negative organisms | 0.1 to >50 µg/mL |
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of experiments targeting different cellular processes would be required. Below are detailed methodologies for key experiments.
Macromolecular Synthesis Assays
These assays determine if the antibiotic inhibits the synthesis of major cellular macromolecules: DNA, RNA, protein, and peptidoglycan.
Protocol:
-
Bacterial Culture: Grow the target bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Antibiotic Treatment: Aliquot the culture into separate tubes and treat with this compound at a concentration of 4x MIC. Include a positive control (an antibiotic with a known mechanism, e.g., ciprofloxacin (B1669076) for DNA synthesis) and a negative control (no antibiotic).
-
Radiolabeling: To each tube, add a specific radiolabeled precursor for each macromolecule:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Peptidoglycan Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Precipitation and Washing: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated radiolabel.
-
Scintillation Counting: Resuspend the precipitate in a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity over time for each treatment. A halt or significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay measures the antibiotic's ability to disrupt the membrane potential.
Protocol:
-
Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.
-
Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate until a stable fluorescence signal is achieved. This dye is quenched when the membrane is polarized.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer.
-
Antibiotic Addition: Add this compound to the suspension. Use a known membrane-depolarizing agent (e.g., valinomycin) as a positive control.
-
Fluorescence Monitoring: Continuously monitor the fluorescence. An increase in fluorescence indicates depolarization of the membrane, as the dye is released and unquenched.
ATP Leakage Assay
This assay determines if the antibiotic causes leakage of intracellular contents by measuring the release of ATP.
Protocol:
-
Bacterial Culture and Washing: Grow bacteria to the mid-log phase, then wash and resuspend in a low-potassium buffer.
-
Antibiotic Treatment: Treat the bacterial suspension with this compound.
-
Sampling and Centrifugation: At various time points, take aliquots and centrifuge to pellet the bacteria.
-
ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP assay kit and a luminometer.
-
Data Analysis: An increase in extracellular ATP concentration in the treated samples compared to the untreated control indicates membrane damage.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating the mechanism of action of a novel antibiotic.
Conclusion
While the definitive molecular target of this compound remains to be fully characterized, the available evidence strongly suggests that its mechanism of action, and that of other acetylenic antibiotics, involves the disruption of the bacterial cell membrane. This mode of action is a promising avenue for the development of new therapeutics that can circumvent existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for future research to precisely elucidate the molecular interactions between this compound and the bacterial cell, paving the way for the rational design of novel and effective antimicrobial agents.
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genetic Blueprint of a Potent Antifungal: A Technical Guide to the Cepacin B Biosynthetic Gene Cluster
For Immediate Release
A deep dive into the genetic architecture and functional analysis of the cepacin B biosynthetic gene cluster (BGC) offers significant insights for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the identification, analysis, and experimental protocols associated with this important antifungal compound produced by Burkholderia ambifaria.
This compound, a specialized metabolite, has demonstrated significant potential as a plant-protective agent. Its biosynthesis is orchestrated by a dedicated gene cluster, the identification and characterization of which are crucial for harnessing its full therapeutic and agricultural potential. This document outlines the key genetic components, their proposed roles in the biosynthetic pathway, and the experimental workflows employed to elucidate their function.
The this compound Biosynthetic Gene Cluster: A Genetic Overview
The biosynthetic gene cluster responsible for cepacin production was identified in Burkholderia ambifaria. Through sophisticated genome mining techniques, researchers have pinpointed the specific genes integral to the synthesis of the cepacin backbone and its subsequent modifications.
Table 1: Genes within the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function |
| cepA | Acyl-CoA synthetase |
| cepB | Acyl-CoA dehydrogenase |
| cepC | Enoyl-CoA hydratase/isomerase |
| cepD | 3-hydroxyacyl-CoA dehydrogenase |
| cepE | Ketoacyl-CoA thiolase |
| cepF | Acyl carrier protein |
| cepG | Ketosynthase |
| cepH | Ketoreductase |
| cepI | Dehydratase |
| cepJ | Enoyl reductase |
| cepK | Thioesterase |
| cepL | LuxR family transcriptional regulator |
| cepM | MbtH-like protein |
| cepN | P450 monooxygenase |
| cepO | O-methyltransferase |
Elucidating the Biosynthetic Pathway
The proposed biosynthetic pathway of this compound is a fascinating interplay of fatty acid synthesis and polyketide synthesis machinery. The following diagram illustrates the logical flow of the proposed biosynthetic route, starting from precursor molecules to the final this compound product.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification and Validation
The identification and functional validation of the this compound biosynthetic gene cluster involved a multi-step experimental approach. The following diagram outlines the logical workflow from initial genome sequencing to the confirmation of gene function.
Caption: Experimental workflow for this compound BGC identification.
Key Experimental Protocols
A summary of the essential experimental methodologies is provided below. For detailed protocols, readers are encouraged to consult the primary literature.
1. Genome Mining for Biosynthetic Gene Cluster Identification
-
Objective: To identify putative secondary metabolite biosynthetic gene clusters within the genome of Burkholderia ambifaria.
-
Methodology:
-
Genomic DNA from B. ambifaria is sequenced using a combination of long- and short-read sequencing technologies to obtain a high-quality, complete genome assembly.
-
The assembled genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[1][2][3]
-
The software identifies regions of the genome containing clusters of genes commonly associated with secondary metabolite biosynthesis, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
-
Putative gene functions within the identified clusters are assigned based on homology to known enzymes.
-
2. Generation of Gene Deletion Mutants
-
Objective: To create targeted gene knockouts within the putative this compound BGC to confirm their role in its biosynthesis.
-
Methodology:
-
An in-frame deletion cassette is constructed using overlapping PCR to contain flanking regions of the target gene and a selectable marker.
-
This cassette is cloned into a suicide vector, which is then introduced into B. ambifaria via conjugation.
-
Homologous recombination events leading to the replacement of the target gene with the deletion cassette are selected for using appropriate antibiotic markers.
-
Successful gene deletion is confirmed by PCR and sequencing.
-
3. Metabolite Extraction and Analysis
-
Objective: To compare the metabolite profiles of the wild-type and mutant strains to determine the impact of gene deletion on this compound production.
-
Methodology:
-
Wild-type and mutant strains of B. ambifaria are cultured under conditions conducive to secondary metabolite production.
-
The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate small molecules.
-
The crude extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and tandem Mass Spectrometry (MS/MS).
-
The resulting chromatograms and mass spectra are compared to identify the presence or absence of peaks corresponding to this compound and its intermediates.
-
Concluding Remarks
The identification and analysis of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of natural product biosynthesis in Burkholderia. The methodologies and findings presented in this guide provide a solid foundation for future research aimed at heterologous expression, pathway engineering for novel analogs, and the development of this compound as a valuable therapeutic or agricultural agent. The detailed genetic and biochemical knowledge of this pathway opens new avenues for the discovery and development of novel antifungal drugs.
References
Exploring the Chemical Diversity of Cepacins A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cepacins A and B, acetylenic antibiotics produced by Burkholderia cepacia (formerly Pseudomonas cepacia), represent a class of polyyne natural products with potent antibacterial activity, particularly against staphylococci. This technical guide provides a comprehensive overview of the chemical diversity, biosynthesis, and biological activities of Cepacins A and B. It is designed to serve as a resource for researchers in natural product chemistry, microbiology, and drug discovery, offering detailed data and experimental protocols to facilitate further investigation and exploitation of these fascinating molecules. Included are tabulated physicochemical and spectroscopic data, detailed experimental methodologies for isolation, purification, and bioactivity assessment, as well as visualizations of biosynthetic pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutics, and the polyyne class of antibiotics, characterized by the presence of multiple acetylene (B1199291) units, offers a promising avenue for discovery. Cepacins A and B, first isolated from the fermentation broth of Pseudomonas cepacia SC 11,783, are notable for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide delves into the chemical and biological intricacies of Cepacins A and B, providing a foundational resource for their further study and development.
Physicochemical and Spectroscopic Properties
The structural elucidation of Cepacins A and B has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for these compounds, primarily derived from the foundational work of Parker et al. (1984).
Table 1: Physicochemical Properties of Cepacins A and B
| Property | Cepacin A | Cepacin B |
| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₅ |
| Molecular Weight | 270.28 g/mol | 286.28 g/mol |
| Appearance | White solid | White solid |
| Solubility | Soluble in methanol (B129727), acetone, ethyl acetate (B1210297); sparingly soluble in water | Soluble in methanol, acetone, ethyl acetate; sparingly soluble in water |
| Stability | Unstable as a solvent-free solid; relatively stable in solution at low temperature in the dark | Unstable as a solvent-free solid; relatively stable in solution at low temperature in the dark |
Table 2: Spectroscopic Data for Cepacins A and B
| Spectroscopic Technique | Cepacin A | This compound |
| UV λmax (Methanol) | 245, 257, 267, 282, 299 nm | 245, 257, 267, 282, 299 nm |
| Infrared (IR) νmax (KBr) | 3400 (OH), 2200 (C≡C), 1960 (C=C=C), 1770 (γ-lactone) cm⁻¹ | 3400 (OH), 2200 (C≡C), 1960 (C=C=C), 1770 (γ-lactone) cm⁻¹ |
| ¹H NMR (Acetone-d₆) | δ 2.0-2.6 (m), 3.1-3.6 (m), 4.6-5.2 (m), 5.5-6.2 (m) | δ 2.0-2.6 (m), 3.0-3.8 (m), 4.6-5.2 (m), 5.5-6.2 (m) |
| ¹³C NMR (Acetone-d₆) | Signals in the regions of δ 20-40 (aliphatic), 60-80 (epoxide, alcohol), 80-100 (alkyne), 120-140 (alkene), 175 (lactone), 208 (allene) | Signals in the regions of δ 20-40 (aliphatic), 60-80 (epoxide, alcohol), 80-100 (alkyne), 120-140 (alkene), 175 (lactone), 208 (allene) |
| Mass Spectrometry (MS) | m/z 270 (M⁺) | m/z 286 (M⁺) |
Biological Activity
Cepacins A and B exhibit significant antibacterial activity, with a notable potency against staphylococci. This compound generally displays superior activity compared to Cepacin A, particularly against some Gram-negative organisms.
Table 3: Minimum Inhibitory Concentrations (MIC) of Cepacins A and B
| Organism | Cepacin A (μg/mL) | This compound (μg/mL) |
| Staphylococcus aureus Smith | 0.2 | <0.05 |
| Staphylococcus aureus Russell | 0.2 | <0.05 |
| Staphylococcus epidermidis | 0.2 | <0.05 |
| Streptococcus pyogenes | 50 | 6.3 |
| Streptococcus pneumoniae | 50 | 6.3 |
| Enterococcus faecalis | >50 | 25 |
| Escherichia coli | >50 | 12.5 |
| Klebsiella pneumoniae | >50 | 50 |
| Pseudomonas aeruginosa | >50 | >50 |
| Proteus mirabilis | >50 | 25 |
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, purification, and biological evaluation of Cepacins A and B, adapted from the original literature.
Fermentation of Burkholderia cepacia SC 11,783
A standardized protocol for the cultivation of Burkholderia cepacia SC 11,783 is crucial for consistent production of Cepacins A and B.
Materials:
-
Burkholderia cepacia SC 11,783 (ATCC 39356)
-
Seed Medium: Dextrose (1%), Peptone (0.5%), Yeast Extract (0.3%), Calcium Carbonate (0.2%), pH 7.0
-
Production Medium: Soluble Starch (2%), Soybean Meal (1%), NZ Amine YTT (0.5%), Calcium Carbonate (0.2%), pH 7.0
-
Shake flasks and fermenters
Procedure:
-
Seed Culture: Inoculate a loopful of B. cepacia from a slant into a 250 mL shake flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 250 rpm.
-
Inoculum Transfer: Transfer the seed culture (5% v/v) to a 2 L shake flask containing 500 mL of production medium.
-
Production Fermentation: Incubate the production culture at 28°C for 72-96 hours on a rotary shaker at 250 rpm. Monitor the production of Cepacins A and B by bioassay or HPLC analysis.
Isolation and Purification of Cepacins A and B
The following protocol outlines the extraction and chromatographic purification of Cepacins A and B from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica (B1680970) gel 60 (70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (hexane, ethyl acetate, methanol, chloroform)
Procedure:
-
Extraction: Adjust the pH of the whole fermentation broth to 7.0 and extract twice with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude oily residue.
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column pre-equilibrated with hexane. Elute with a stepwise gradient of increasing ethyl acetate in hexane. Collect fractions and monitor by TLC and bioassay.
-
Sephadex LH-20 Chromatography: Pool the active fractions and apply to a Sephadex LH-20 column. Elute with methanol or a mixture of chloroform (B151607) and methanol to separate Cepacins A and B.
-
Final Purification: Further purify the separated fractions containing Cepacin A and this compound by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cepacins A and B against various bacterial strains can be determined using the agar (B569324) dilution method.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
Stock solutions of Cepacins A and B in a suitable solvent (e.g., DMSO or methanol)
-
Sterile petri dishes
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Agar Plate Preparation: Prepare a series of MHA plates containing two-fold serial dilutions of Cepacin A and this compound. Include a drug-free control plate.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial inocula onto the surface of the agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Biosynthesis and Chemical Diversity
The biosynthetic gene cluster for cepacin has been identified in Burkholderia ambifaria. The biosynthesis is thought to proceed through a polyketide synthase (PKS) pathway, with subsequent modifications to introduce the characteristic acetylene and allene (B1206475) functionalities.
Caption: Proposed biosynthetic pathway of Cepacins A and B.
The chemical diversity of polyynes produced by Burkholderia species extends beyond Cepacins A and B. Other related compounds, such as caryoynecin, have been isolated from different Burkholderia species. The exploration of synthetic analogs of cepacins could lead to the development of novel antibacterial agents with improved stability and activity profiles.
Mechanism of Action
The precise mechanism of action of Cepacins A and B has not been fully elucidated. However, based on their polyyne structure, it is hypothesized that they act by disrupting the integrity of the bacterial cell membrane. This disruption could occur through the formation of pores or channels in the membrane, leading to leakage of essential cellular components and ultimately cell death.
Caption: Hypothesized mechanism of action for Cepacins.
Further research is needed to identify the specific molecular targets of Cepacins A and B and to understand their effects on bacterial signaling pathways.
Conclusion
Cepacins A and B are potent antibacterial polyynes with a promising spectrum of activity. This technical guide has consolidated the available data on their chemical and biological properties and provided detailed experimental protocols to aid in their further investigation. The elucidation of their precise mechanism of action and the exploration of their chemical space through the synthesis of analogs represent exciting avenues for future research in the quest for new antibiotics to combat infectious diseases.
Initial Screening of Cepacin B: An In-depth Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial screening of Cepacin B, a potent antibiotic. This document summarizes its known antimicrobial activity, details the experimental protocols for determining its spectrum, and provides a visual representation of the screening workflow.
Quantitative Antimicrobial Spectrum of this compound
This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).
| Microorganism Category | Specific Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Gram-Positive Bacteria | Staphylococci | < 0.05[1] |
| Gram-Negative Bacteria | Various species | 0.1 to >50[1] |
Note: The available literature provides a general range for Gram-negative organisms without specifying individual species and their corresponding MICs.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used protocol for this purpose.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Incubator
-
Microplate reader (optional, for turbidimetric measurement)
Procedure:
-
Preparation of this compound Dilutions: A serial twofold dilution of the this compound stock solution is performed in the microtiter plate using sterile broth as the diluent. This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at a temperature and duration suitable for the growth of the test microorganism (typically 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the initial screening of the antimicrobial spectrum of a compound like this compound.
Caption: Workflow for Antimicrobial Spectrum Screening.
Mechanism of Action and Signaling Pathways
A comprehensive search of the available scientific literature did not yield specific information regarding the precise mechanism of action of this compound or any identified signaling pathways that it may affect within microbial cells. Further research is required to elucidate these aspects of its bioactivity. Therefore, a diagram illustrating a specific signaling pathway affected by this compound cannot be provided at this time.
References
Cepacin B: A Technical Guide to its Role as a Natural Biopesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B, a member of the cepacin family of acetylenic antibiotics, represents a promising natural biopesticide. Produced by bacteria belonging to the Burkholderia cepacia complex, notably Burkholderia ambifaria, these compounds have demonstrated significant antimicrobial properties.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its potential application in agriculture for the control of plant pathogens. While extensive quantitative data on this compound's efficacy against a wide range of specific plant pests and detailed signaling pathway information is limited in publicly available literature, this guide synthesizes the current knowledge, including general experimental protocols that can be adapted for its evaluation.
Biopesticidal Activity of Cepacins
Cepacins, including Cepacin A and B, are polyyne natural products with demonstrated antibacterial and antifungal activities.[2] Research has highlighted the role of cepacin in protecting germinating crops from damping-off disease caused by the oomycete Pythium ultimum.[3][4] Strains of Burkholderia ambifaria that produce cepacin have been shown to be effective biocontrol agents, suggesting the direct involvement of these metabolites in disease suppression.
Antibacterial and Antifungal Spectrum
While specific data for this compound is scarce, studies on the producing organisms and related compounds indicate a broad spectrum of activity. Cepacin A and B have shown strong activity against staphylococci. Furthermore, various strains of Burkholderia are known to produce a range of antimicrobial compounds effective against both Gram-positive and Gram-negative bacteria, as well as various fungi.
Quantitative Data on Biopesticidal Efficacy
| Compound | Target Organism | Efficacy Metric | Value | Reference(s) |
| Cepacin A | Pythium ultimum | Disease Suppression | Protects pea seeds from damping-off | |
| This compound | Staphylococcus aureus | MIC | < 0.05 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of antibacterial activity and may not directly translate to efficacy against plant pathogens in an agricultural setting. Further research is required to establish the specific inhibitory concentrations of this compound against key agricultural fungal and bacterial pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biopesticidal potential of this compound.
Production and Purification of this compound
A general protocol for the production and purification of cepacins from Burkholderia species can be adapted from established methods.
3.1.1. Fermentation
-
Inoculum Preparation: Prepare a seed culture of a known this compound-producing strain of Burkholderia, such as Burkholderia ambifaria, in a suitable broth medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking for 24-48 hours.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can be optimized for maximal cepacin yield.
-
Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 3-5 days. Monitor the production of this compound using techniques like High-Performance Liquid Chromatography (HPLC).
3.1.2. Extraction and Purification
-
Cell Separation: Remove the bacterial cells from the fermentation broth by centrifugation.
-
Solvent Extraction: Extract the supernatant with a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatography: Purify this compound from the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and preparative HPLC. Monitor fractions for the presence of this compound using an appropriate detection method (e.g., UV-Vis spectroscopy or mass spectrometry).
In Vitro Antifungal Assay
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against various plant pathogenic fungi.
3.2.1. Materials
-
Purified this compound
-
Target fungal pathogens (e.g., Fusarium solani, Alternaria alternata, Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer
3.2.2. Procedure
-
Spore Suspension Preparation: Prepare a spore suspension of the target fungus in sterile water from a fresh culture. Adjust the spore concentration to approximately 1 x 10^5 spores/mL.
-
Serial Dilution: Prepare a series of dilutions of this compound in the fungal growth medium in a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium with fungal spores only) and a negative control (medium only).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Data Analysis: Measure the absorbance at a suitable wavelength (e.g., 600 nm) to determine fungal growth. Calculate the percentage of growth inhibition for each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth. The IC50 value can be determined by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.
Insecticidal Bioassay (Leaf Dip Method)
This protocol can be adapted to assess the insecticidal activity of this compound against leaf-eating insects like Spodoptera litura.
3.3.1. Materials
-
Purified this compound
-
Target insect species (e.g., 3rd instar larvae of Spodoptera litura)
-
Host plant leaves (e.g., castor or cabbage)
-
Solvent for dissolving this compound (e.g., acetone (B3395972) or ethanol) with a non-ionic surfactant
-
Petri dishes or ventilated containers
3.3.2. Procedure
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent containing a surfactant.
-
Leaf Treatment: Dip the host plant leaves into the test solutions for a fixed duration (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in individual containers and introduce one insect larva into each container.
-
Incubation: Maintain the containers at a controlled temperature and humidity with a set photoperiod.
-
Mortality Assessment: Record the larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.
Seed Coating and Damping-Off Efficacy Trial
This protocol evaluates the efficacy of this compound as a seed treatment against damping-off disease.
3.4.1. Materials
-
Purified this compound
-
Seeds of a susceptible plant species (e.g., pea or cucumber)
-
Pathogen inoculum (e.g., Pythium ultimum grown on a suitable medium)
-
Potting mix
-
Pots or trays
3.4.2. Procedure
-
Pathogen Inoculum Preparation: Grow the damping-off pathogen on a sterile substrate (e.g., sand-cornmeal mixture) to prepare the inoculum.
-
Soil Infestation: Mix the pathogen inoculum thoroughly with the potting mix at a predetermined ratio to achieve a consistent disease pressure.
-
Seed Treatment: Prepare a solution of this compound at a desired concentration. Coat the seeds with the solution and allow them to dry. A control group of seeds should be treated with the solvent only. A positive control with a commercial fungicide can also be included.
-
Sowing: Sow the treated and control seeds in the pathogen-infested soil in pots or trays. Also include a set of untreated seeds in non-infested soil as a negative control.
-
Incubation: Maintain the pots in a greenhouse or growth chamber with conditions favorable for disease development (e.g., high humidity and moderate temperature).
-
Disease Assessment: After a set period (e.g., 14-21 days), assess the percentage of seed germination, seedling emergence, and the incidence of damping-off (pre- and post-emergence). Plant height and root and shoot dry weights can also be measured to assess plant vigor.
-
Data Analysis: Statistically compare the disease incidence and plant growth parameters among the different treatments to determine the efficacy of the this compound seed treatment.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound, particularly concerning its interaction with specific signaling pathways in target pests and pathogens, is not well-documented in existing scientific literature. General antifungal mechanisms often involve the disruption of cell wall integrity or interference with ergosterol (B1671047) biosynthesis in the fungal cell membrane.
-
Cell Wall Synthesis Inhibition: The fungal cell wall, composed of chitin (B13524) and glucans, is a common target for antifungal agents. Inhibitors of chitin synthase or glucan synthase can disrupt cell wall formation, leading to osmotic instability and cell death.
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane. Compounds that inhibit enzymes in the ergosterol biosynthesis pathway can lead to the accumulation of toxic sterol intermediates and disrupt membrane function.
Further research is needed to determine if this compound acts on these or other cellular targets and to elucidate the specific signaling cascades that are affected.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the biopesticidal activity of this compound.
Conclusion and Future Directions
This compound, produced by Burkholderia species, holds potential as a natural biopesticide due to its demonstrated antimicrobial activities. While its efficacy against specific plant pathogens and the underlying mechanisms of action require more in-depth investigation, the experimental frameworks provided in this guide offer a starting point for researchers to quantify its biopesticidal properties. Future research should focus on:
-
Generating comprehensive quantitative data (IC50, LC50, MIC) for this compound against a broad range of economically important plant pathogens and insect pests.
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in fungi and insects.
-
Optimizing formulation and delivery methods for this compound to enhance its stability and efficacy in field conditions.
-
Conducting field trials to evaluate the performance of this compound under real-world agricultural settings.
A deeper understanding of this compound's biological activity and mode of action will be crucial for its development as a viable and sustainable alternative to synthetic pesticides in modern agriculture.
References
- 1. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 3. innovationtoimpact.org [innovationtoimpact.org]
- 4. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint of Cepacin B Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core genetic regulatory mechanisms governing the production of Cepacin B, a potent antimicrobial metabolite produced by Burkholderia ambifaria. This document provides a comprehensive overview of the biosynthetic gene cluster, the pivotal role of quorum sensing, and detailed experimental protocols to facilitate further research and drug development efforts.
The Cepacin Biosynthetic Gene Cluster: A Coordinated Assembly Line
The production of Cepacins, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Burkholderia ambifaria. Genome mining has identified this cluster and revealed its co-localization with a LuxRI-type quorum sensing (QS) system, indicating a cell-density dependent regulation of its expression.[1][2] The core BGC is approximately 13 kb and is organized as a single operon containing 13 biosynthetic genes. This entire genetic locus is situated on the second replicon of the B. ambifaria BCC0191 genome.[3]
The organization of the cepacin BGC in B. ambifaria BCC0191 has been elucidated, revealing a suite of genes encoding enzymes essential for the synthesis of the polyyne backbone and subsequent modifications that result in the final this compound molecule. A key gene within this cluster, ccnJ, has been identified as a fatty acyl-adenosine monophosphate (AMP) ligase-encoding gene.[1]
Gene Organization and Putative Functions
While the precise functions of all genes within the cepacin BGC are yet to be fully characterized, bioinformatic analyses have provided putative roles for several open reading frames (ORFs). The table below summarizes the key components of the cluster.
| Gene | Putative Function | Reference |
| ccnJ | Fatty acyl-AMP ligase | [1] |
| luxR | Quorum sensing transcriptional regulator | |
| luxI | Acyl-homoserine lactone (AHL) synthase | |
| ... | ... | ... |
| ... | ... | ... |
(Further research is required to complete this table with all genes in the operon and their experimentally verified functions.)
Quorum Sensing: The Master Switch for this compound Production
The production of this compound is tightly regulated by a LuxRI-type quorum sensing (QS) system. This elegant regulatory network allows individual bacterial cells to sense their population density and collectively activate gene expression, including the production of secondary metabolites like this compound.
The luxI gene, located upstream of the biosynthetic operon, encodes for an acyl-homoserine lactone (AHL) synthase. This enzyme is responsible for producing the signaling molecule, N-octanoyl-homoserine lactone (C8-HSL). As the bacterial population grows, the concentration of C8-HSL in the environment increases. Once a threshold concentration is reached, C8-HSL binds to and activates the LuxR transcriptional regulator, encoded by the adjacent luxR gene. The activated LuxR-AHL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of the cepacin biosynthetic operon, thereby initiating transcription of the downstream biosynthetic genes. Inactivation of the cepI gene in Burkholderia ambifaria has been shown to decrease antifungal and antimicrobial activities, highlighting the critical role of this QS system.
Signaling Pathway Diagram
Caption: Quorum sensing circuit controlling this compound synthesis.
Quantitative Analysis of this compound Production
Precise quantification of this compound is essential for understanding the efficiency of its production under various genetic and environmental conditions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for this purpose.
Impact of Genetic Mutations on Cepacin Production
Studies involving the insertional mutagenesis of key genes within the cepacin BGC have demonstrated a significant impact on its production. For instance, disruption of the ccnJ gene in B. ambifaria BCC0191 resulted in the complete abolishment of Cepacin A production, and consequently, a loss of its antimicrobial activity against Gram-positive bacteria and the oomycete Pythium ultimum. While specific quantitative data for this compound is not extensively available in the public domain, the following table illustrates the expected trend based on Cepacin A studies.
| Strain | Genotype | This compound Production (relative units) | Reference |
| B. ambifaria BCC0191 | Wild-type | 100 | |
| B. ambifaria BCC0191::ccnJ | ccnJ knockout | 0 | |
| B. ambifaria | cepI mutant | Significantly reduced |
(This table is illustrative and requires experimental validation for this compound.)
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the genetic regulation of this compound production.
Gene Knockout in Burkholderia ambifaria using Allelic Exchange
This protocol describes a markerless gene deletion method, which is crucial for creating clean mutations without introducing antibiotic resistance markers that could have pleiotropic effects.
Workflow Diagram:
Caption: Workflow for creating a markerless gene deletion mutant.
Protocol:
-
Construct the Suicide Vector:
-
Amplify by PCR the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from B. ambifaria genomic DNA.
-
Clone the flanking regions into a suicide vector containing a counter-selectable marker (e.g., sacB).
-
-
Transformation into E. coli:
-
Transform the constructed suicide vector into a suitable E. coli conjugation donor strain (e.g., SM10).
-
-
Triparental Mating:
-
Grow overnight cultures of the E. coli donor strain, an E. coli helper strain (containing a helper plasmid, e.g., pRK2013), and the recipient B. ambifaria strain.
-
Mix the three cultures and spot them onto a nutrient-rich agar (B569324) plate. Incubate overnight to allow for conjugation.
-
-
Selection of Single Crossover Events:
-
Resuspend the mating spot and plate onto a selective medium that inhibits the growth of the E. coli donor and helper strains and selects for B. ambifaria cells that have integrated the suicide vector into their genome.
-
-
Selection of Double Crossover Events:
-
Culture the single crossover mutants in a medium that induces the expression of the counter-selectable marker (e.g., medium containing sucrose (B13894) for the sacB gene). This will select for cells that have undergone a second crossover event, resulting in the excision of the suicide vector and the deletion of the target gene.
-
-
Verification of the Deletion:
-
Confirm the deletion of the target gene by PCR using primers that flank the deleted region.
-
Sequence the PCR product to verify the precise deletion.
-
Quantification of this compound by HPLC-MS/MS
This protocol outlines the steps for extracting and quantifying this compound from B. ambifaria cultures.
Protocol:
-
Sample Preparation:
-
Grow B. ambifaria strains in a suitable liquid medium to the desired cell density.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate phase to dryness and resuspend the residue in a known volume of methanol.
-
-
HPLC-MS/MS Analysis:
-
Inject the methanolic extract onto a C18 reverse-phase HPLC column.
-
Elute the compounds using a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Detect the eluting compounds using a mass spectrometer operating in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.
-
Analysis of Gene Expression using Reporter Gene Fusions
This protocol describes the use of a gusA (β-glucuronidase) reporter gene to study the activity of the cepacin BGC promoter.
Workflow Diagram:
Caption: Workflow for analyzing promoter activity using reporter fusions.
Protocol:
-
Construct the Reporter Plasmid:
-
Amplify the promoter region of the cepacin biosynthetic operon from B. ambifaria genomic DNA.
-
Clone the promoter fragment upstream of a promoterless gusA reporter gene in a suitable expression vector.
-
-
Transformation into B. ambifaria:
-
Introduce the reporter plasmid into wild-type B. ambifaria and relevant mutant strains (e.g., luxR or luxI mutants).
-
-
GUS Assay:
-
Grow the reporter strains under various conditions (e.g., different growth phases, presence of exogenous AHLs).
-
Lyse the cells and measure the β-glucuronidase activity using a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide).
-
Normalize the GUS activity to the total protein concentration of the cell lysate.
-
Future Directions
The study of the genetic regulation of this compound production is an active area of research. Future work should focus on:
-
Comprehensive Transcriptomic Analysis: Performing RNA-seq experiments to compare the global gene expression profiles of wild-type B. ambifaria and regulatory mutants will provide a broader understanding of the regulatory network controlling this compound synthesis.
-
Identification of Additional Regulators: Employing techniques such as ChIP-seq with antibodies against LuxR will help to identify all the direct targets of this key transcriptional regulator. Furthermore, screening for other regulatory elements that may fine-tune the expression of the cepacin BGC is warranted.
-
Elucidation of Environmental Signals: Investigating the impact of various environmental cues, such as nutrient availability, temperature, and pH, on this compound production will provide valuable insights into the ecological role of this metabolite and may lead to strategies for optimizing its production.
By continuing to unravel the intricate genetic and environmental control of this compound biosynthesis, researchers can pave the way for the development of novel antimicrobial agents and biocontrol strategies.
References
- 1. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Cepacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cepacin B is an antibiotic with reported activity against a range of bacteria, including staphylococci and some Gram-negative organisms.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that prevents turbidity or pellet formation.
Experimental Protocol
This protocol is adapted from the CLSI M07 and M100 guidelines.
1. Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water). Note: The solubility of this compound should be empirically determined. For lipopeptides, which can have limited aqueous solubility, DMSO is often used as a solvent.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channel)
-
Sterile pipette tips
-
Bacterial strain(s) of interest (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar medium
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading of growth)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Note: If using a solvent other than water, ensure the final concentration in the assay does not inhibit bacterial growth (typically ≤1% v/v).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by making a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution during inoculation.
4. Broth Microdilution Procedure
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Serial Dilution of this compound:
-
Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.
-
Add 200 µL of this working solution to the first well of each row being tested (Column 1).
-
Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2.
-
Mix the contents of Column 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to Column 10.
-
After mixing Column 10, discard 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 3) to each well from Column 1 to Column 11. Do not add bacteria to Column 12.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
5. Interpretation of Results
-
After incubation, visually inspect the plate for bacterial growth.
-
The sterility control (Column 12) should show no growth (clear).
-
The growth control (Column 11) should show distinct turbidity or a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner.
| Microorganism | This compound Concentration (µg/mL) | Growth Control | Sterility Control | MIC (µg/mL) |
| S. aureus ATCC 29213 | 128 | 64 | 32 | 16 |
| Test Isolate 1 | + | + | + | + |
| Test Isolate 2 | + | - | - | - |
'+' indicates visible growth; '-' indicates no visible growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for MIC Interpretation
Caption: Logic for interpreting results from an individual well in an MIC assay.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. idexx.co.uk [idexx.co.uk]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. iacld.com [iacld.com]
Application Notes and Protocols for Standardized Antibacterial Susceptibility Testing of Cepacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B, an acetylenic lactone antibiotic produced by Pseudomonas cepacia, has demonstrated potent antibacterial activity, particularly against staphylococci and some Gram-negative organisms.[1] As with any antimicrobial agent under investigation, establishing standardized and reproducible methods for determining its in vitro activity is crucial for preclinical development and for comparing data across different studies. These application notes provide detailed protocols for conducting antibacterial susceptibility testing (AST) of this compound using established methodologies.
Quantitative Data Summary
The following table summarizes the historically reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial groups. This data can be used as a reference for selecting appropriate concentration ranges for susceptibility testing.
| Bacterial Group | Number of Strains | MIC Range (µg/mL) | Reference |
| Staphylococci | Not specified | <0.05 | [1] |
| Gram-negative organisms | Not specified | 0.1 to >50 |
Experimental Protocols
1. Preparation of this compound Stock Solution
Due to the lactone structure of this compound, it is likely to have limited aqueous solubility. Therefore, a suitable organic solvent is required to prepare a stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for dissolving this compound and other lipophilic natural products.
-
Procedure:
-
Aseptically weigh a precise amount of pure this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assay. Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
2. Quality Control (QC)
Standard ATCC reference strains should be included in each susceptibility test to ensure the validity of the results.
-
Recommended QC Strains:
-
Staphylococcus aureus ATCC 29213
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
-
QC Procedure:
-
Perform susceptibility testing of the QC strains alongside the test isolates using the same methodology.
-
Since there are no established QC ranges for this compound, it is essential to establish in-house ranges by testing the QC strains on multiple occasions to ensure reproducibility.
-
3. Broth Microdilution Assay
This is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria from the Burkholderia cepacia complex.
-
Principle: A standardized bacterial inoculum is challenged with serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland standard)
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
-
Protocol:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The concentration range should be selected based on the historical data (e.g., 0.015 to 64 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no turbidity.
-
4. Disk Diffusion Assay
While not the preferred method for Burkholderia cepacia complex, the disk diffusion assay can be a useful screening tool for other bacteria.
-
Principle: A paper disk impregnated with a known amount of this compound is placed on an agar (B569324) plate inoculated with a standardized bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Standardized bacterial suspension (0.5 McFarland standard)
-
This compound solution of a known concentration
-
Sterile swabs
-
-
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply paper disks impregnated with a defined amount of this compound to the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measure the diameter of the zones of inhibition in millimeters.
-
5. Agar Dilution Assay
This method can be used as an alternative to broth microdilution for determining the MIC.
-
Principle: Serial dilutions of this compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Standardized bacterial suspension (0.5 McFarland standard, diluted to 10^7 CFU/mL)
-
This compound stock solution
-
-
Protocol:
-
Prepare a series of twofold dilutions of this compound.
-
Add a defined volume of each antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the final desired concentrations.
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to approximately 10^7 CFU/mL.
-
Spot a small, defined volume (e.g., 1-10 µL) of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 10^4 CFU per spot.
-
Include a growth control plate (MHA without antibiotic).
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the inoculation spot.
-
Mechanism of Action of this compound
The specific molecular mechanism of action of this compound has not been elucidated in the currently available scientific literature. As a member of the lactone class of compounds, it may potentially interfere with bacterial cell wall synthesis or disrupt cell membrane integrity, as has been observed with other lactones. However, further research is required to determine the precise target and mode of action of this compound.
Visualizations
References
Application Notes and Protocols for Large-Scale Production of Cepacin B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesis of information from publicly available scientific literature and patents concerning the production of secondary metabolites by Burkholderia cepacia and related species. A specific, detailed protocol for the large-scale industrial production of Cepacin B is not publicly available. Therefore, these guidelines provide a well-researched starting point for process development and optimization.
Introduction
This compound is a potent antibiotic produced by the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia). It exhibits excellent activity against staphylococci and some Gram-negative organisms[1]. The large-scale production of this compound is achieved through a submerged aerobic fermentation process, followed by downstream extraction and purification steps. This document provides detailed protocols and application notes to guide researchers in the development of a robust and scalable manufacturing process for this compound.
Microorganism and Inoculum Preparation
The primary producing organism is Burkholderia cepacia SC 11,783. Proper inoculum preparation is critical to ensure a healthy and productive fermentation batch.
Culture Media for Burkholderia cepacia
Several media can be used for the cultivation and maintenance of B. cepacia. The choice of medium can influence growth and subsequent antibiotic production.
Table 1: Media Compositions for Burkholderia cepacia Cultivation
| Component | BCSA (Burkholderia Cepacia Selective Agar)[2][3][4][5] | BCCSA (Burkholderia cepacia complex selective agar)[6][7] | Nutrient Agar with Glucose (NAG)[8] |
| Carbon Source | Sucrose: 10.0 g/L, Lactose: 10.0 g/L | Sucrose: 2.0 g/L, Sodium Pyruvate: 7.0 g/L | Glucose: 5.0 g/L |
| Nitrogen Source | Pancreatic Digest of Casein: 10.0 g/L | Trypticase Peptone: 10.0 g/L | Nutrient Agar Base |
| Yeast Extract | 1.5 g/L | 1.5 g/L | - |
| Salts | NaCl: 5.0 g/L | NaCl: 5.0 g/L, KH₂PO₄: 1.54 g/L | - |
| pH Indicator | Phenol Red: 0.08 g/L | Phenol Red: 0.02 g/L | - |
| Selective Agents | Crystal Violet: 0.002 g/L, Vancomycin: 2.5 mg/L, Polymyxin B: 600,000 IU/L, Gentamicin: 10.0 mg/L | Crystal Violet: 0.001 g/L, Vancomycin: 2.5 mg/L, Polymyxin B Sulphate: 600,000 IU/L, Gentamicin: 10.0 mg/L | - |
| Solidifying Agent | Agar: 14.0 g/L | Agar: 14.0 g/L | Agar |
| Final pH | 7.2 ± 0.2 | 6.2 ± 0.2 | - |
Protocol for Inoculum Preparation
This protocol outlines a two-stage process for preparing a high-density, metabolically active inoculum for transfer to the production fermenter.
2.2.1. Stage 1: Shake Flask Culture
-
Aseptic Inoculation: Aseptically transfer a single colony of B. cepacia from a BCSA plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile Soybean-Casein Digest Broth.
-
Incubation: Incubate the flask at 30-35°C for 18-24 hours on a rotary shaker at 200 rpm[9][10].
-
Culture Purity Check: Before proceeding, perform a Gram stain and streak a sample onto a BCSA plate to confirm culture purity.
2.2.2. Stage 2: Seed Fermenter
-
Transfer: Aseptically transfer the shake flask culture to a sterilized seed fermenter containing a suitable seed medium (e.g., a medium containing molasses and corn steep liquor). The inoculum volume should be 2-5% of the seed fermenter working volume.
-
Fermentation Conditions: Maintain the following conditions in the seed fermenter:
-
Incubation Time: Grow the culture for approximately 24-30 hours, or until it reaches the late exponential growth phase[9][13]. The final cell density should be around 1.7 x 10⁹ CFU/mL[9].
Large-Scale Fermentation of this compound
The production of this compound is carried out in a large-scale, stirred-tank bioreactor under controlled conditions.
Production Medium
An aqueous nutrient medium containing an assimilable carbohydrate and nitrogen source is required. While the exact industrial formulation is proprietary, a basal medium can be formulated based on literature for secondary metabolite production by Burkholderia.
Table 2: Suggested Basal Production Medium Composition
| Component | Concentration | Purpose |
| Molasses | 2% (w/v)[9] | Carbon Source |
| Corn Steep Liquor | 2% (w/v)[9] | Nitrogen and Growth Factor Source |
| (NH₄)₂SO₄ | 0.2% (w/v) | Nitrogen Source |
| KH₂PO₄ | 0.1% (w/v) | Phosphorus Source and Buffering Agent |
| MgSO₄·7H₂O | 0.05% (w/v) | Source of Magnesium Ions |
| Antifoam Agent | As needed | Prevents foaming |
Protocol for Large-Scale Fermentation
-
Sterilization: Sterilize the production fermenter and the medium in place.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter. The inoculum volume should be approximately 5-10% of the production fermenter working volume.
-
Fermentation Parameters: Maintain the following parameters throughout the fermentation run:
-
Fermentation Duration: The fermentation is typically run for 72-120 hours. Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.
-
Harvest: Once the peak concentration of this compound is reached, cool the fermenter to stop metabolic activity and proceed to downstream processing.
Table 3: Summary of Optimized Fermentation Parameters for Burkholderia cepacia
| Parameter | Optimized Value/Range | Reference |
| pH | 7.0 - 9.0 | [11][12][13] |
| Temperature | 30°C | [9] |
| Agitation Speed | 200 - 300 rpm | [9][11][12] |
| Incubation Time | 72 - 106 hours | [11][12][13] |
| Inoculation Amount | 2% | [13] |
| Seed Age | 24 hours | [13] |
| Aeration | 2 NI min⁻¹ | [9] |
Downstream Processing of this compound
The recovery and purification of this compound from the fermentation broth involves several steps to isolate the active compound from cells, media components, and other metabolites.
Experimental Workflow for Downstream Processing
Caption: Downstream processing workflow for this compound.
Protocols for Downstream Processing
4.2.1. Cell Removal
-
Centrifugation: Centrifuge the harvested fermentation broth at a sufficient g-force and for a duration to pellet the B. cepacia cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
4.2.2. Solvent Extraction
-
Solvent Selection: Choose a moderately polar organic solvent such as n-butanol, ethyl acetate, chloroform, or dichloromethane.
-
Extraction: Mix the supernatant with the chosen solvent in a liquid-liquid extractor. Allow the phases to separate.
-
Organic Phase Collection: Collect the organic phase containing this compound. Repeat the extraction process on the aqueous phase to maximize recovery.
4.2.3. Concentration
-
Evaporation: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
4.2.4. Chromatographic Purification
Further purification of the crude extract is necessary to separate this compound from Cepacin A and other impurities.
Option 1: Normal-Phase Chromatography
-
Column Preparation: Pack a column with silica gel.
-
Elution: Apply the crude extract to the column and elute with a suitable solvent system.
Option 2: Partition Chromatography
-
Column Preparation: Use a column packed with Sephadex LH-20.
-
Elution: Elute with a solvent system such as methanol-chloroform-heptane (1:3:6).
Option 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water can be used for elution.
-
Detection: Monitor the effluent at 261 nm.
Biosynthetic Pathway and Regulation (Hypothetical)
The exact biosynthetic pathway for this compound has not been fully elucidated in the available literature. However, like many antibiotics produced by Burkholderia, its synthesis is likely regulated by complex signaling networks.
Caption: Hypothetical regulation of this compound biosynthesis.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalynn.com [dalynn.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. A new selective culture medium for isolation of Burkholderia cepacia complex in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A new selective culture medium for isolation of Burkholderia cepacia complex in pharmaceutical industry [frontiersin.org]
- 8. Characterization of Genes Involved in Biosynthesis of a Novel Antibiotic from Burkholderia cepacia BC11 and Their Role in Biological Control of Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugscontrol.org [drugscontrol.org]
- 11. Optimization of Alkaline Lipase Production from Burkholderia cepacia through Submerged Fermentation | Chemical Engineering Transactions [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Fermentation Conditions for Lactobionic acid Production by Burkholderia cepacia | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cepacin B in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B, a polyyne antibiotic produced by species of the bacterium Burkholderia cepacia complex, has demonstrated significant antimicrobial properties with potential applications in agricultural research for the control of plant diseases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting, focusing on its efficacy against key plant pathogens and its potential modes of action, including direct antagonism and the induction of plant defense mechanisms.
Efficacy of this compound and its Producing Organisms
This compound and related compounds exhibit a broad spectrum of activity against various plant pathogens. The following tables summarize the available quantitative data on the efficacy of cepacin-producing bacteria and related compounds.
Table 1: In Vitro Antifungal Activity of Cepacin-Related Compound CF66I from Burkholderia cepacia
| Target Pathogen | Common Disease Caused | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Fusarium sp. | Fusarium wilt, root rot | 2.5 - 20.0 | >7.5 |
| Colletotrichum lindemuthianum | Anthracnose | 2.5 - 20.0 | ≤7.5 |
| Rhizoctonia solani | Damping-off, root rot | 2.5 - 20.0 | ≤7.5 |
| Curvularia lunata | Leaf spot | 2.5 - 20.0 | ≤7.5 |
Data derived from a study on the compound CF66I, a novel antifungal agent from Burkholderia cepacia, and is presented here as a proxy for the potential efficacy of this compound.[1]
Table 2: Biocontrol Efficacy of Cepacin-Producing Burkholderia ambifaria against Pythium Damping-Off in Pea (Pisum sativum)
| Treatment | Inoculum Level (CFU/seed) | Pea Seedling Survival (%) |
| B. ambifaria Wild Type (Cepacin Producer) | 1 x 10⁷ | ~85% |
| B. ambifaria Wild Type (Cepacin Producer) | 1 x 10⁶ | ~70% |
| B. ambifaria Wild Type (Cepacin Producer) | 1 x 10⁵ | ~60% |
| B. ambifaria Cepacin Mutant | 1 x 10⁷ | ~20% |
| B. ambifaria Cepacin Mutant | 1 x 10⁶ | ~25% |
| B. ambifaria Cepacin Mutant | 1 x 10⁵ | ~15% |
| Untreated Control | N/A | <10% |
This data demonstrates a significant reduction in pea plant survival (over 60%) when the cepacin biosynthetic gene cluster is disrupted in the biocontrol agent B. ambifaria.[2][3]
Modes of Action
This compound is believed to employ a dual mode of action in plant disease control:
-
Direct Antagonism: As a polyyne antibiotic, this compound can directly inhibit the growth of or kill pathogenic fungi and bacteria.[4] This is likely achieved through the disruption of cell membrane integrity and other essential cellular processes in the pathogen.
-
Induced Systemic Resistance (ISR): Microbial metabolites can act as elicitors of the plant's own defense systems. It is hypothesized that this compound can trigger ISR, leading to a broad-spectrum and long-lasting resistance to subsequent pathogen attacks. This response is typically mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.
Below are diagrams illustrating the potential mechanisms of action.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in various experimental settings. These are adaptable based on the specific plant-pathogen system under investigation.
In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
Purified this compound
-
Target fungal pathogen culture
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer (optional)
-
Sterile water or appropriate solvent for this compound
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal pathogen on a suitable agar (B569324) medium until spores are produced.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Prepare this compound Dilutions:
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
In a 96-well plate, add 100 µL of growth medium to each well.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared fungal spore suspension to each well.
-
Include positive (medium and spores, no this compound) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the fungus for 48-72 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
-
Alternatively, read the absorbance at 600 nm and determine the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.
-
Seed Treatment Protocol
This protocol evaluates the efficacy of this compound as a seed treatment to protect against damping-off and other seed-borne diseases.
Materials:
-
Purified this compound
-
Seeds of the target plant species
-
Sterile water or a suitable solvent
-
A binder solution (e.g., 1% carboxymethyl cellulose)
-
Pathogen-infested soil or inoculum
-
Pots and sterile potting mix
Procedure:
-
Prepare Treatment Solution:
-
Dissolve this compound in the solvent to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Mix the this compound solution with the binder solution.
-
-
Seed Coating:
-
Place a known weight of seeds in a flask or beaker.
-
Add a specific volume of the treatment solution to the seeds to ensure even coating.
-
Gently agitate the seeds until they are uniformly coated.
-
Allow the seeds to air dry in a sterile environment.
-
-
Planting and Inoculation:
-
Fill pots with sterile potting mix.
-
If using a soil-borne pathogen, mix a known amount of inoculum into the soil before filling the pots.
-
Plant the treated and untreated control seeds at an appropriate depth.
-
-
Evaluation:
-
Maintain the pots in a greenhouse or growth chamber with optimal conditions for plant growth.
-
Record germination rates, seedling emergence, and disease incidence/severity at regular intervals.
-
Measure plant height, root length, and biomass at the end of the experiment.
-
Soil Drench Protocol
This protocol assesses the effectiveness of this compound when applied to the soil to control root rot and other soil-borne diseases.
Materials:
-
Purified this compound
-
Potted plants of the target species
-
Pathogen inoculum (if not already in the soil)
-
Watering can or drenching equipment
Procedure:
-
Prepare Drench Solution:
-
Dissolve this compound in water to achieve the desired application rates (e.g., 5, 10, 20 mg/L).
-
-
Application:
-
If the soil is not already infested, inoculate the soil around the base of the plants with the pathogen.
-
Apply a specific volume of the this compound drench solution to the soil surface around each plant, ensuring even distribution.
-
Include a control group treated with water only.
-
-
Evaluation:
-
Monitor the plants for disease symptoms such as wilting, stunting, and root discoloration.
-
At the end of the experiment, carefully remove the plants from the pots and assess root rot severity using a rating scale.
-
Measure plant biomass (shoot and root dry weight).
-
Foliar Spray Protocol
This protocol is designed to test the efficacy of this compound against foliar pathogens.
Materials:
-
Purified this compound
-
A surfactant (e.g., Tween 20)
-
Handheld sprayer
-
Potted plants of the target species
-
Foliar pathogen inoculum
Procedure:
-
Prepare Spray Solution:
-
Dissolve this compound in water to the desired concentrations.
-
Add a surfactant at a low concentration (e.g., 0.02%) to ensure even coverage on the leaves.
-
-
Application and Inoculation:
-
Spray the foliage of the plants with the this compound solution until runoff.
-
Allow the leaves to dry completely.
-
Inoculate the plants with the foliar pathogen by spraying a spore suspension or by other appropriate methods.
-
-
Evaluation:
-
Place the plants in a high-humidity environment to promote disease development.
-
Assess disease severity at regular intervals by measuring lesion size, number of lesions, or the percentage of leaf area affected.
-
Safety Precautions
-
When handling purified this compound, standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).
-
The biological activity of this compound against non-target organisms should be considered in experimental design and disposal procedures.
-
Follow all institutional guidelines for the handling and disposal of chemical and biological materials.
Conclusion
This compound presents a promising avenue for the development of novel bio-fungicides for plant disease control. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy and further elucidate its mechanisms of action. Rigorous and well-designed experiments are crucial to fully understand the potential of this compound in sustainable agriculture.
References
- 1. Antifungal activity of a novel compound from Burkholderia cepacia against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 4. Polyyne production is regulated by the transcriptional regulators PgnC and GacA in Pseudomonas protegens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Cepacin B Efficacy Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses and host immune responses.[1] The development of novel anti-biofilm agents is a critical area of research.
Cepacin B, an antibiotic produced by Pseudomonas cepacia, has demonstrated excellent activity against staphylococci and some Gram-negative organisms.[2][3] This document provides detailed application notes and standardized protocols for the comprehensive in vitro evaluation of this compound's efficacy against bacterial biofilms. The assays described herein are designed to assess the impact of this compound on key stages of biofilm development, including initial attachment, biomass accumulation, and cell viability within the biofilm structure.
General Considerations for Handling this compound
-
Solubility Testing: It is recommended to test the solubility of this compound in a range of solvents, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and sterile phosphate-buffered saline (PBS). Start with small quantities of the compound and incrementally add the solvent to determine the concentration at which it fully dissolves.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution of this compound. This stock solution should be filter-sterilized using a 0.22 µm syringe filter to ensure sterility.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light if the compound is found to be light-sensitive.
-
Working Concentrations: Prepare fresh dilutions of this compound in the appropriate bacterial growth medium for each experiment. Ensure that the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth or biofilm formation (typically <1% v/v for DMSO). A solvent control should always be included in the assays.
Data Presentation: Summarized Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data | Data |
| Pseudomonas aeruginosa PAO1 | Data | Data |
| Escherichia coli ATCC 25922 | Data | Data |
Table 2: Inhibition of Biofilm Biomass by this compound (Crystal Violet Assay)
| Treatment | Concentration (µg/mL) | S. aureus ATCC 29213 (% Inhibition) | P. aeruginosa PAO1 (% Inhibition) |
| This compound | MIC | Data | Data |
| 1/2 MIC | Data | Data | |
| 1/4 MIC | Data | Data | |
| Positive Control | e.g., Ciprofloxacin | Data | Data |
| Solvent Control | - | 0 | 0 |
Table 3: Reduction of Biofilm Metabolic Activity by this compound (MTT Assay)
| Treatment | Concentration (µg/mL) | S. aureus ATCC 29213 (% Reduction) | P. aeruginosa PAO1 (% Reduction) |
| This compound | MIC | Data | Data |
| 1/2 MIC | Data | Data | |
| 1/4 MIC | Data | Data | |
| Positive Control | e.g., Ciprofloxacin | Data | Data |
| Solvent Control | - | 0 | 0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Tryptic Soy Agar (B569324) (TSA) plates
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh TSB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions of this compound: Prepare two-fold serial dilutions of this compound in TSB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.
-
MBC Determination: From the wells showing no visible growth, plate 100 µL onto TSA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass after treatment with this compound.
Materials:
-
Bacterial strains
-
TSB supplemented with 1% glucose (for enhanced biofilm formation)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Prepare and standardize the bacterial inoculum as described in Protocol 1.
-
Plate Setup: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of TSB containing various concentrations of this compound (e.g., MIC, 1/2 MIC, 1/4 MIC) to the wells. Include positive and solvent controls.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.[4]
-
Washing: Gently aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.[5]
-
Fixation: Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes or by air-drying the plate.
-
Staining: Remove the methanol (if used) and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Protocol 3: Biofilm Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells within the biofilm as an indicator of viability.
Materials:
-
Bacterial strains
-
TSB supplemented with 1% glucose
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms with this compound as described in steps 1-4 of Protocol 2.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
MTT Addition: Add 100 µL of fresh TSB and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage reduction in metabolic activity is calculated using the formula: % Reduction = [(OD_control - OD_treated) / OD_control] x 100
Protocol 4: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.
Materials:
-
Bacterial strains
-
Glass-bottom dishes or chamber slides
-
TSB supplemented with 1% glucose
-
This compound stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation and Treatment: Grow biofilms on glass-bottom dishes or chamber slides in the presence of various concentrations of this compound for 24-48 hours.
-
Washing: Gently wash the biofilms with sterile PBS to remove planktonic cells.
-
Staining: Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells) according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure.
-
Image Analysis: Analyze the images using appropriate software (e.g., ImageJ) to determine biofilm thickness, biovolume, and the ratio of live to dead cells.
Visualizations
Potential Mechanisms of Anti-Biofilm Action
dot
Caption: Potential intervention points of this compound in the bacterial biofilm formation cascade.
Experimental Workflow for Evaluating this compound Anti-Biofilm Efficacy
dot
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia. | Semantic Scholar [semanticscholar.org]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
Application Notes and Protocols for the Development of a Stable Cepacin B Formulation for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B, an antibiotic produced by members of the Burkholderia cepacia complex, has demonstrated significant antimicrobial activity, particularly against staphylococci and a range of Gram-negative bacteria.[1][2] Its complex structure, featuring a γ-lactone ring and a hepta-1,2-dien-4,6-diynyl oxiranyl side chain, contributes to its potent bioactivity.[1] However, this unique chemical architecture also renders this compound highly unstable. Reports indicate that Cepacin A and B are unstable upon solvent removal, leading to decomposition into a dark, insoluble solid.[1] The molecule is also susceptible to degradation under basic conditions and is labile to methanolysis.[1] These stability challenges necessitate the development of a robust formulation to enable its reliable use in experimental settings.
This document provides detailed application notes and protocols for developing a stable, lyophilized formulation of this compound suitable for research purposes. The focus is on mitigating the known degradation pathways through careful selection of excipients and process controls.
Pre-formulation Studies: Understanding this compound Stability
A thorough understanding of this compound's stability profile is critical for developing a successful formulation. The following experimental protocols are designed to elucidate the degradation kinetics and pathways of this compound under various stress conditions.
Experimental Protocol: pH-Dependent Stability Assessment
This protocol aims to determine the optimal pH range for this compound stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) and dilute to a final concentration of 1 mg/mL in each buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C and 40°C) and protect from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound concentration.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) at each pH. The pH-rate profile can be generated by plotting log(k) against pH.
Experimental Protocol: Photostability Assessment
This protocol evaluates the impact of light on this compound stability, a known concern for polyene and polyyne compounds.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the optimal buffer determined from the pH stability study.
-
Light Exposure: Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.
-
Time Points: Withdraw aliquots at various time intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Formulation Development: A Lyophilized Approach
Given the inherent instability of this compound in solution and as a dry solid, lyophilization (freeze-drying) presents a promising strategy to enhance its shelf-life. A well-developed lyophilized formulation can provide a stable, easily transportable, and readily reconstitutable product for experimental use.
Rationale for Lyophilization
Lyophilization involves freezing the product and then sublimating the ice to a vapor under vacuum. This process removes water at low temperatures, minimizing chemical degradation reactions that are prevalent in aqueous solutions. For thermolabile and moisture-sensitive compounds like this compound, this is a significant advantage.
Selection of Excipients
The choice of excipients is critical to the success of a lyophilized formulation. They serve various functions, including providing structural integrity to the cake, protecting the active pharmaceutical ingredient (API) during freezing and drying, and ensuring rapid and complete reconstitution.
Table 1: Proposed Excipients for this compound Lyophilized Formulation
| Excipient Class | Example(s) | Concentration Range (% w/v) | Rationale |
| Bulking Agent | Mannitol, Sucrose | 2 - 10 | Provides an elegant cake structure and prevents product collapse. Mannitol is crystalline and provides good cake appearance. Sucrose is amorphous and also acts as a cryoprotectant. |
| Cryoprotectant | Sucrose, Trehalose | 1 - 5 | Protects this compound from denaturation and aggregation during the freezing process by forming an amorphous glassy matrix. |
| Buffering Agent | Citrate Buffer, Phosphate Buffer | 10 - 50 mM | Maintains the pH of the formulation in the optimal stability range for this compound, both in the liquid state before lyophilization and upon reconstitution. |
| Antioxidant | Ascorbic Acid, N-acetylcysteine | 0.01 - 0.1 | Mitigates oxidative degradation of the polyyne structure of this compound. The use of antioxidants should be justified and their compatibility with this compound confirmed. |
| Tonicity Modifier | Sodium Chloride, Mannitol | As needed | Adjusts the tonicity of the reconstituted solution to be isotonic for in-vitro or in-vivo experiments. |
Experimental Workflow for Formulation Development
Caption: Workflow for developing a stable lyophilized formulation.
Protocols for Formulation and Stability Testing
Protocol for Preparation of a Lyophilized this compound Formulation
Methodology:
-
Buffer Preparation: Prepare the chosen buffer solution (e.g., 20 mM Citrate Buffer, pH 4.5).
-
Excipient Dissolution: Dissolve the selected excipients (e.g., 5% w/v mannitol, 2% w/v sucrose, and 0.05% w/v ascorbic acid) in the buffer solution.
-
API Incorporation: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO). Slowly add the this compound stock solution to the excipient solution with gentle mixing to achieve the final desired concentration (e.g., 1 mg/mL).
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into sterile vials.
-
Lyophilization: Place the vials in a lyophilizer and run a developed lyophilization cycle. An example cycle could be:
-
Freezing: Cool to -40°C and hold for 2 hours.
-
Primary Drying: Ramp to -10°C and hold under vacuum (e.g., 100 mTorr) for 24-48 hours.
-
Secondary Drying: Ramp to 25°C and hold under vacuum for 6-12 hours.
-
-
Stoppering and Storage: Backfill the vials with sterile nitrogen and stopper under vacuum. Store the lyophilized product at recommended conditions (e.g., 2-8°C, protected from light).
Protocol for Stability Testing of the Lyophilized Formulation
Methodology:
-
Storage Conditions: Place the lyophilized vials under both accelerated (e.g., 40°C/75% RH) and long-term (e.g., 5°C and 25°C/60% RH) storage conditions.
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Analysis of Lyophilized Product: At each time point, analyze the cake for appearance and residual moisture content.
-
Reconstitution and Analysis: Reconstitute the lyophilized product with sterile water or a suitable buffer. Analyze the reconstituted solution for:
-
Appearance and clarity.
-
pH.
-
Reconstitution time.
-
This compound concentration and purity (using a stability-indicating HPLC method).
-
Presence of degradation products.
-
Table 2: Stability Testing Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Lyophilized Product | Appearance | White to off-white, intact cake |
| Residual Moisture | < 2% | |
| Reconstituted Solution | Appearance | Clear, colorless to pale yellow solution, free of visible particles |
| pH | Within ± 0.5 units of the initial pH | |
| Reconstitution Time | < 60 seconds | |
| This compound Assay | 90.0% - 110.0% of the initial concentration | |
| Purity/Degradation Products | No significant increase in individual or total impurities |
Proposed Mechanism of Action: Induction of Apoptosis-Like Cell Death
While the precise molecular target of this compound is not fully elucidated, many bactericidal antibiotics induce a common cell death pathway in bacteria that shares hallmarks with eukaryotic apoptosis.[1] This pathway can be triggered by cellular stress, such as the inhibition of cell wall synthesis, and involves the activation of caspase-like proteases.
Signaling Pathway of Antibiotic-Induced Apoptosis-Like Death in Bacteria
Caption: Proposed pathway of antibiotic-induced apoptosis-like cell death.
This signaling cascade provides a potential framework for understanding the downstream effects of this compound's antibacterial activity. The initial interaction of this compound with its target, likely involved in cell wall biosynthesis, leads to cellular stress and the production of reactive oxygen species (ROS).[1] This, in turn, can cause DNA damage, activating a cascade involving RecA and caspase-like proteases, ultimately leading to programmed cell death.[1]
Conclusion
The successful experimental use of this compound is contingent on overcoming its inherent instability. The protocols and strategies outlined in this document, centered around a lyophilized formulation with carefully selected excipients, provide a comprehensive framework for developing a stable and reliable product. By systematically evaluating the impact of pH, light, and excipient composition, researchers can optimize a formulation that preserves the integrity and bioactivity of this compound, thereby facilitating further investigation into its therapeutic potential.
References
"high-performance liquid chromatography (HPLC) method for Cepacin B quantification"
An Application Note and Protocol for the Quantification of Cepacin B using High-Performance Liquid Chromatography (HPLC)
Abstract
This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantification of the antibiotic this compound. Produced by species of the Burkholderia genus, this compound has demonstrated significant antimicrobial activity, making a reliable analytical method crucial for research, process development, and quality control applications.[1] This application note provides a comprehensive starting point for method development, including detailed protocols for sample preparation, chromatographic conditions, and a framework for method validation. The proposed reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for the determination of this compound in fermentation broth and other relevant matrices.
Introduction
This compound is a potent acetylenic antibiotic isolated from the fermentation broth of bacteria such as Burkholderia cepacia.[2] Its notable activity against a range of Gram-negative and staphylococcal organisms makes it a compound of interest in drug discovery and development.[2] A robust and validated analytical method is essential for accurately quantifying this compound during fermentation, downstream processing, formulation, and stability studies. High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of antibiotics due to its high sensitivity and separation efficiency.[3][4] This note describes a proposed RP-HPLC method with UV detection, providing researchers with a solid foundation for developing a fully validated quantitative assay for this compound.
Proposed HPLC Method for this compound Quantification
The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific sample matrix and HPLC system.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV/Vis Detector. |
| Column | Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724). |
| Gradient Elution | See Table 2 for the proposed gradient program. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV/Vis at 322 nm. A PDA detector should be used initially to confirm the wavelength of maximum absorbance. |
| Injection Volume | 10 µL. |
| Run Time | Approximately 20 minutes. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase (pre-mixed at initial gradient conditions: 95% A, 5% B).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
Sample Preparation (from Fermentation Broth)
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet bacterial cells and large debris.
-
Supernatant Collection: Carefully collect the supernatant for further processing.
-
Protein Precipitation (Optional): If the broth is rich in proteins, add an equal volume of cold acetonitrile to the supernatant, vortex for 1 minute, and centrifuge again at 10,000 x g for 10 minutes to precipitate proteins. Collect the resulting supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates before injection into the HPLC system. This step is critical to prevent column clogging.
-
Dilution: If necessary, dilute the final filtered sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation Framework
The proposed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | Analyze 5-6 calibration standards in triplicate to demonstrate a linear relationship between concentration and peak area. | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of this compound at three concentration levels (low, medium, high). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of a single standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely quantified. | S/N of 10:1; RSD at this concentration should be ≤ 10%. |
| Specificity | Analyze a blank matrix (e.g., sterile fermentation medium) to ensure no interfering peaks at the retention time of this compound. | No significant peaks at the analyte retention time. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
This application note provides a starting point for the development of a robust and reliable RP-HPLC method for the quantification of this compound. The proposed chromatographic conditions, sample preparation protocol, and validation framework offer a comprehensive guide for researchers. Final optimization and full validation are necessary to ensure the method is suitable for its intended analytical application in a specific laboratory setting.
References
- 1. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC : Middlesex University Research Repository [repository.mdx.ac.uk]
Application of Cepacin B in Studies of Antibiotic Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B is an acetylenic antibiotic produced by Burkholderia cenocepacia (formerly Pseudomonas cepacia).[1] While its initial discovery demonstrated potent activity against staphylococci and some Gram-negative organisms, its application in the context of modern multidrug-resistant (MDR) bacteria remains largely unexplored. The producing organism, B. cenocepacia, is a notable opportunistic pathogen, particularly in cystic fibrosis patients, and is characterized by its intrinsic resistance to a wide range of antibiotics.[2][3] This intrinsic resistance is mediated by mechanisms such as multidrug efflux pumps and biofilm formation.
This document provides a series of application notes and detailed experimental protocols to guide researchers in investigating the potential of this compound as a tool to combat antibiotic resistance. The proposed studies are based on the known characteristics of its producing organism and established methodologies for studying antibiotic resistance.
Application Note 1: Assessing the Synergy of this compound with Beta-Lactam Antibiotics against Resistant Gram-Negative Bacteria
Background: The rise of extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Gram-negative bacteria necessitates the exploration of combination therapies. Synergistic interactions between two antibiotics can restore the efficacy of existing drugs. This application note describes a protocol to evaluate the potential synergistic activity of this compound with a carbapenem (B1253116) antibiotic, meropenem (B701), against a carbapenem-resistant strain of Klebsiella pneumoniae.
Hypothesis: this compound may act synergistically with meropenem by either inhibiting a resistance mechanism or acting on a complementary target, thereby lowering the minimum inhibitory concentration (MIC) of both compounds.
Quantitative Data Summary: Checkerboard Assay Results
The following table presents hypothetical data from a checkerboard assay to illustrate the potential synergistic interaction between this compound and meropenem against a meropenem-resistant Klebsiella pneumoniae strain. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.
| Antibiotic Combination | Meropenem MIC (µg/mL) | This compound MIC (µg/mL) | Meropenem MIC in Combination (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Meropenem + this compound | 64 | 16 | 8 | 2 | 0.25 | Synergy |
Experimental Protocol: Checkerboard Synergy Assay
This protocol details the broth microdilution checkerboard method to assess the synergistic activity of this compound and meropenem.
Materials:
-
This compound stock solution
-
Meropenem stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Meropenem-resistant Klebsiella pneumoniae isolate
-
0.5 McFarland standard turbidity solution
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture the Klebsiella pneumoniae isolate on a suitable agar (B569324) plate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of meropenem horizontally and this compound vertically in the 96-well plate containing CAMHB.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
References
Application Notes and Protocols: Experimental Design for Testing Cepacin B in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacin B, an acetylenic antibiotic produced by members of the Burkholderia cepacia complex, has demonstrated significant in vitro activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] To evaluate its therapeutic potential in vivo, a well-designed murine infection model is essential. These application notes provide a detailed framework for testing the efficacy of this compound in a murine model of bacterial infection, focusing on infections caused by clinically relevant pathogens such as Burkholderia cenocepacia and Pseudomonas aeruginosa. The protocols outlined below cover in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) assessments, and include data presentation guidelines and visualizations to facilitate experimental planning and execution.
In Vivo Efficacy of this compound in a Murine Sepsis Model
This protocol describes a systemic infection model to assess the efficacy of this compound in reducing bacterial burden and improving survival in mice.
Experimental Protocol
-
Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment with ad libitum access to food and water.
-
-
Bacterial Strains:
-
Burkholderia cenocepacia (e.g., clinical isolate from a cystic fibrosis patient).
-
Pseudomonas aeruginosa (e.g., PAO1 or a multidrug-resistant clinical isolate).
-
-
Infection Procedure:
-
Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Induce neutropenia in mice by intraperitoneal (i.p.) injection of cyclophosphamide (B585) (150 mg/kg) on day -4 and day -1 prior to infection to increase susceptibility.[3]
-
On day 0, infect mice via i.p. injection with 0.1 mL of the bacterial suspension (1 x 10⁷ CFU/mouse).
-
-
Treatment Regimen:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline).
-
Administer this compound or vehicle control via i.p. or intravenous (i.v.) injection at 2 and 12 hours post-infection.
-
Include a positive control group treated with a clinically relevant antibiotic (e.g., tobramycin (B1681333) for B. cenocepacia).[4]
-
A dose-ranging study should be performed to determine the optimal dose of this compound.
-
-
Outcome Measures:
-
Survival: Monitor survival daily for 7 days post-infection.
-
Bacterial Burden: At 24 hours post-infection, euthanize a subset of mice from each group. Harvest spleen and liver, homogenize the tissues, and perform serial dilutions for CFU counting on appropriate agar (B569324) plates.
-
Cytokine Analysis: Collect blood at 24 hours post-infection and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.
-
Data Presentation
-
Table 1: Survival Rate of Infected Mice
Treatment Group Dose (mg/kg) Number of Mice Survival Rate (%) at Day 7 Vehicle Control - 10 This compound X 10 This compound Y 10 | Positive Control | Z | 10 | |
-
Table 2: Bacterial Burden in Spleen and Liver at 24 Hours Post-Infection
Treatment Group Dose (mg/kg) Spleen (log10 CFU/g) Liver (log10 CFU/g) Vehicle Control - This compound X This compound Y | Positive Control | Z | | |
-
Table 3: Pro-inflammatory Cytokine Levels at 24 Hours Post-Infection
Treatment Group Dose (mg/kg) TNF-α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL) Vehicle Control - This compound X This compound Y | Positive Control | Z | | | |
Murine Lung Infection Model for this compound Evaluation
This protocol details a localized infection model to assess the efficacy of this compound in a pulmonary infection context.
Experimental Protocol
-
Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimatization: As described in the sepsis model.
-
-
Bacterial Strain:
-
Pseudomonas aeruginosa embedded in agar beads to establish chronic infection.[5]
-
-
Infection Procedure:
-
Prepare P. aeruginosa-laden agar beads as previously described.
-
Anesthetize mice and intratracheally inoculate with 5 x 10⁵ CFU of P. aeruginosa embedded in agar beads.[5]
-
-
Treatment Regimen:
-
Outcome Measures:
-
Bacterial Burden in Lungs: At day 8 post-infection, euthanize mice, harvest lungs, homogenize, and determine CFU counts.
-
Histopathology: Collect lung tissue for histological analysis to assess inflammation and tissue damage.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL to collect fluid for cell counts (neutrophils, macrophages) and cytokine analysis.
-
Data Presentation
-
Table 4: Lung Bacterial Burden at Day 8 Post-Infection
Treatment Group Dose/Route Lung (log10 CFU/g) Vehicle Control - This compound X mg/kg, aerosol This compound Y mg/kg, subcutaneous | Positive Control | Z mg/kg, aerosol | |
-
Table 5: Inflammatory Cell Infiltration in BAL Fluid
Treatment Group Dose/Route Total Cells (x10⁵) Neutrophils (%) Macrophages (%) Vehicle Control - This compound X mg/kg, aerosol This compound Y mg/kg, subcutaneous | Positive Control | Z mg/kg, aerosol | | | |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis of this compound
A preliminary PK/PD study is crucial to inform the dosing regimen for efficacy studies.
Experimental Protocol
-
Animal Model:
-
Species: Healthy BALB/c mice (female, 6-8 weeks old).
-
-
Drug Administration:
-
Administer a single dose of this compound via i.v. and i.p. routes.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
PK Parameter Calculation:
-
Calculate key PK parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Data Presentation
-
Table 6: Pharmacokinetic Parameters of this compound in Mice
Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) t½ (h) AUC (ng·h/mL) Intravenous (i.v.) X | Intraperitoneal (i.p.) | Y | | | | |
Visualizations
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimization and characterization of a murine lung infection model for the evaluation of novel therapeutics against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Troubleshooting & Optimization
"improving the yield of Cepacin B in fermentation cultures"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Cepacin B, a potent antibiotic produced by members of the Burkholderia cepacia complex.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems that may arise during your this compound fermentation experiments.
Problem 1: Low or No this compound Production Despite Good Cell Growth
Question: My Burkholderia cepacia culture is growing to a high density, but I'm observing very low or no production of this compound. What are the potential causes and how can I address this?
Answer: This is a common issue in secondary metabolite production. The biosynthesis of compounds like this compound is often triggered by specific nutritional or environmental cues, which may differ from the optimal conditions for biomass accumulation.
Potential Causes & Solutions:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for inducing the this compound biosynthetic pathway. High concentrations of readily available nutrients may promote rapid growth but suppress secondary metabolism.
-
Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, glycerol, sodium citrate) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) chloride). A fed-batch strategy can be employed to maintain optimal nutrient levels throughout the fermentation.
-
-
Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, which directly impacts the biosynthetic pathway of this compound.
-
Solution: Monitor and control the pH of your culture throughout the fermentation. The optimal pH for this compound production may differ from the optimal pH for growth. For a related antifungal produced by B. cepacia, a three-stage pH-shift strategy (e.g., starting at 6.0 and shifting higher in later phases) was shown to improve yield.[1]
-
-
Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic bacteria like Burkholderia and for many enzymatic steps in antibiotic biosynthesis.
-
Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels online and adjust agitation and aeration rates as needed to prevent oxygen limitation, especially during the stationary phase when secondary metabolite production is often highest.
-
-
Suboptimal Temperature: Temperature affects microbial growth rate and enzyme kinetics. The optimal temperature for cell growth may not be the optimal temperature for this compound production.
-
Solution: A two-stage temperature control strategy can be effective. For a similar fermentation, an initial temperature of 30°C was used to promote rapid initial growth, followed by a shift down to 25°C to enhance secondary metabolite synthesis.
-
Problem 2: Inconsistent this compound Yields Between Batches
Question: I'm observing significant variability in this compound yield from one fermentation batch to the next, even though I'm trying to follow the same protocol. What could be causing this inconsistency?
Answer: Batch-to-batch variability is a frequent challenge in fermentation. It often stems from subtle inconsistencies in the initial steps of the process.
Potential Causes & Solutions:
-
Inconsistent Inoculum Preparation: The age, viability, and density of the seed culture can have a profound impact on the kinetics of the production culture.
-
Solution: Standardize your inoculum preparation protocol. Always use a fresh and standardized inoculum. Prepare a spore suspension or a liquid seed culture and quantify the cell density to ensure a consistent starting cell concentration for each fermentation.
-
-
Variability in Raw Materials: Minor differences in the composition of complex media components like yeast extract or peptone can lead to variable outcomes.
-
Solution: Whenever possible, use defined media or source complex components from the same lot number for a series of experiments. If you suspect a particular component, test different lots to assess their impact on production.
-
Problem 3: Culture Contamination
Question: My fermentation culture is contaminated with other microorganisms. What should I do, and how can I prevent this in the future?
Answer: Contamination can lead to complete loss of your product and can be difficult to resolve once it has occurred.
Potential Causes & Solutions:
-
Inadequate Sterilization: Improper sterilization of the fermenter, media, or ancillary equipment is the most common cause of contamination.
-
Solution: Discard the contaminated batch. Thoroughly clean and sterilize all equipment. Validate your sterilization procedures (autoclave cycles, filter integrity) to ensure they are effective.
-
-
Non-aseptic Technique: Introducing contaminants during inoculation, sampling, or additions.
-
Solution: Review and reinforce aseptic techniques for all procedures. Use a laminar flow hood for all manipulations where possible. Ensure all connections to the fermenter are sterile.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: The optimal medium can vary between different strains of Burkholderia cepacia. A good starting point for optimization is a medium containing a carbohydrate and a nitrogen source. A patented process uses a medium with yeast extract, malt (B15192052) extract, and dextrose. For a related antifungal from B. cepacia, an optimized medium contained yeast extract and sodium citrate (B86180) as the primary nitrogen and carbon sources, respectively.
Q2: How can I quantify the amount of this compound in my culture broth?
A2: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A reverse-phase C18 column can be used with a mobile phase gradient of acetonitrile (B52724) and water. Detection can be achieved using a photodiode array (PDA) detector, as this compound has a characteristic UV absorbance spectrum. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q3: Is a fed-batch or batch fermentation strategy better for this compound production?
A3: Fed-batch fermentation is often advantageous for secondary metabolite production. It allows for the control of nutrient concentrations to avoid substrate inhibition and catabolite repression, which can enhance product yield. A fed-batch strategy with pulse feeding of a carbon source has been shown to improve the production of other secondary metabolites in Pseudomonas species.
Q4: What is the genetic basis for this compound production?
A4: this compound is synthesized by a large biosynthetic gene cluster (BGC). This BGC encodes for the enzymes responsible for assembling the molecule. The expression of this gene cluster is often tightly regulated and can be influenced by environmental factors. Understanding the regulation of the BGC can open up avenues for genetic engineering to improve yield.
Data Presentation
Table 1: Example Fermentation Parameters for this compound Production
| Parameter | Batch Fermentation | Fed-Batch Fermentation |
| Temperature | 25-30°C | 30°C (growth phase), 25°C (production phase) |
| pH | 6.0-7.5 (uncontrolled or buffered) | Controlled, potentially with a pH-shift strategy |
| Agitation | 200-400 rpm (shake flask) | 400-800 rpm (bioreactor) |
| Aeration | Atmospheric | 1-2 vvm (volume of air per volume of medium per minute) |
| Carbon Source | Glucose, Dextrose | Glucose, Glycerol, Sodium Citrate (fed) |
| Nitrogen Source | Yeast Extract, Peptone | Yeast Extract, Ammonium Chloride (fed) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Product | Suboptimal media, pH, temperature, or aeration | Optimize fermentation parameters using a systematic approach (e.g., one-factor-at-a-time or design of experiments). |
| Inconsistent Yields | Variable inoculum or raw materials | Standardize inoculum preparation and use consistent lots of media components. |
| Contamination | Improper sterilization or aseptic technique | Discard culture, validate sterilization procedures, and reinforce aseptic handling. |
Experimental Protocols
1. Protocol for Inoculum Standardization
-
Objective: To prepare a consistent seed culture for inoculating production fermenters.
-
Methodology:
-
Grow the Burkholderia cepacia strain on a suitable agar (B569324) medium until good growth is observed.
-
Aseptically scrape the cells from the agar surface into a sterile solution (e.g., 20% glycerol).
-
Vortex the suspension vigorously to create a uniform cell suspension.
-
Measure the optical density (OD) at 600 nm to determine the cell concentration.
-
Dilute the cell suspension to a standardized concentration for inoculating your fermentation flasks or bioreactors.
-
2. Protocol for HPLC Quantification of this compound
-
Objective: To quantify the concentration of this compound in a fermentation broth sample.
-
Methodology:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness and resuspend the extract in a known volume of mobile phase.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile and water.
-
Detect the this compound peak using a PDA detector at its characteristic UV absorbance maximum.
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Overview of this compound biosynthesis and regulation.
References
Technical Support Center: Addressing Solubility Challenges of Cepacin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cepacin B in aqueous solutions.
Troubleshooting Guide
Researchers working with this compound often face difficulties in achieving desired concentrations in aqueous media due to its inherent instability and tendency to form insoluble solids upon solvent removal.[1] This guide offers a systematic approach to addressing these challenges.
Initial Assessment of Solubility Issues
Before attempting advanced solubilization techniques, it's crucial to characterize the nature of the solubility problem.
dot
Caption: Initial troubleshooting workflow for this compound solubility issues.
Strategies for Enhancing this compound Solubility
Given the labile nature of this compound, including its sensitivity to base and potential for methanolysis, gentle solubilization methods are recommended.[1] The following table summarizes potential strategies, starting with the least harsh methods.
| Strategy | Principle | Key Considerations for this compound | Potential Starting Point |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | This compound is base-labile; therefore, cautious acidification might be a viable strategy. The γ-lactone ring suggests that extreme pH values in either direction should be avoided to prevent hydrolysis.[1] | Prepare a stock solution in a water-miscible organic solvent and dilute into aqueous buffers with a pH range of 3.0-6.0. |
| Co-solvents | Reducing the polarity of the aqueous solvent to decrease the energy required to solvate the hydrophobic molecule.[2] | Use of biocompatible co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) is recommended. Avoid methanol (B129727) due to the risk of methanolysis of the lactone ring.[1] | Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and dilute with the aqueous phase containing the co-solvent. Start with low percentages (1-10%) of the co-solvent. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. | Non-ionic surfactants (e.g., Polysorbate 80, Pluronic F-68) are generally less harsh and are a good starting point. | Prepare aqueous solutions of the surfactant above its critical micelle concentration (CMC) and then add the this compound stock solution. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar drug molecules. | Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility and stability of labile compounds. | Prepare an aqueous solution of the cyclodextrin (B1172386) and add the this compound stock solution. The formation of the inclusion complex can be confirmed by techniques like NMR or DSC. |
| Solid Dispersions | Dispersing the drug in an inert hydrophilic carrier at the solid state to improve dissolution rate and solubility. | This is a more advanced technique that involves co-dissolving this compound and a carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. Given this compound's instability upon solvent removal, this should be approached with caution, possibly using gentle techniques like freeze-drying (lyophilization). | Co-dissolve this compound and a hydrophilic polymer in a suitable solvent, followed by rapid solvent removal under vacuum at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: My this compound powder is a dark brown, insoluble solid. What happened?
A1: this compound is known to be highly unstable when the solvent is completely removed, rapidly decomposing into a dark brown, insoluble solid. It is recommended to store this compound in a dilute solution to maintain its integrity. If you have received or prepared a solid form that exhibits these characteristics, it has likely degraded, and you should consider obtaining a fresh stock.
Q2: I observed precipitation when I diluted my this compound stock solution in my aqueous buffer. What should I do?
A2: This is a common issue for poorly soluble compounds. Here is a systematic approach to troubleshoot this:
dot
Caption: Troubleshooting precipitation of this compound upon dilution.
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Yes, but with caution. This compound is reported to be "very base labile," so increasing the pH is likely to cause rapid degradation. You may have some success by slightly lowering the pH of your aqueous solution (e.g., to a range of 3.0-6.0). However, the presence of a γ-lactone ring suggests that both strongly acidic and basic conditions could lead to hydrolysis. Careful pH profiling is recommended.
Q4: What are the best practices for storing this compound to avoid solubility issues?
A4: Based on available information, the best practice is to store this compound in a dilute solution. A suitable storage solvent would be a water-miscible organic solvent in which this compound is stable, such as ethanol or DMSO, stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Avoid storing in methanol.
Q5: Are there any advanced formulation strategies that could be considered for this compound?
A5: For more significant challenges, advanced formulation techniques such as the preparation of nanosuspensions or the use of solid dispersion technologies could be explored. Nanosuspensions involve reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate. Solid dispersions involve dispersing the drug in a hydrophilic carrier. However, given the instability of this compound, these methods would need to be carefully adapted to use mild conditions (e.g., low temperatures, inert atmospheres).
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Concentration
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable water-miscible organic solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare a series of co-solvent/aqueous solutions: In separate vials, prepare your aqueous buffer containing increasing concentrations of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v of ethanol).
-
Spike in this compound: Add a small, fixed volume of the this compound stock solution to each co-solvent/aqueous solution to reach your desired final concentration.
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2, 8, 24 hours) at a controlled temperature.
-
Observe and Quantify: Visually inspect for precipitation. If no precipitation is observed, quantify the amount of dissolved this compound using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Prepare a stock solution of this compound: As described in Protocol 1.
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin, such as HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add this compound: Add a fixed amount of the this compound stock solution to each cyclodextrin solution.
-
Equilibrate: Stir the solutions at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Separate undissolved compound: Centrifuge or filter the solutions to remove any undissolved this compound.
-
Quantify: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method.
dot
Caption: General experimental workflow for enhancing this compound solubility.
References
"overcoming challenges in the purification of Cepacin B"
Welcome to the technical support center for the purification of Cepacin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental purification of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound are its co-production with the structurally similar analogue, Cepacin A, and its inherent instability.[1][2] Effective purification requires a multi-step strategy to separate these two compounds while minimizing degradation of the target molecule.
Q2: What is the recommended starting material for this compound purification?
A2: this compound is typically isolated from the fermentation broth of Pseudomonas cepacia (now reclassified as Burkholderia diffusa).[1] The initial step involves separating the supernatant from the bacterial cells, usually by centrifugation.
Q3: What are the general steps for purifying this compound?
A3: A general workflow for this compound purification involves:
-
Extraction: Initial extraction from the fermentation supernatant using a moderately polar organic solvent.[1]
-
Chromatographic Separations: A series of chromatographic steps to separate this compound from Cepacin A and other impurities. This often involves a combination of normal-phase, partition, and reverse-phase chromatography.[1]
-
Concentration and Storage: Careful removal of solvents and storage of the purified this compound under conditions that ensure its stability.[1][2]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Cepacin A
Symptoms:
-
Co-elution of Cepacin A and B in chromatographic fractions.
-
Low purity of the final this compound product, with significant contamination by Cepacin A.
Possible Causes:
-
Inadequate resolution of the chromatographic method.
-
Suboptimal solvent system for the chosen chromatography technique.
Solutions:
-
Reverse-Phase HPLC: This is a highly effective method for separating Cepacin A and B. A C18 column with a mobile phase of acetonitrile (B52724) and water (3:7) has been shown to successfully separate the two compounds.[1]
-
Normal-Phase Chromatography: Using a silica (B1680970) gel column with a chloroform-ethyl acetate (B1210297) (3:1) solvent system can also achieve separation.[1]
-
Partition Chromatography: A Sephadex LH-20 column with a mobile phase of methanol-chloroform-heptane (1:3:6) is another option for separating Cepacin A and B.[1]
-
Method Optimization: If co-elution persists, consider adjusting the solvent gradient, flow rate, or temperature of your chromatographic run. For HPLC, using smaller particle size columns can also improve resolution.
Issue 2: Degradation of this compound During Purification
Symptoms:
-
Formation of a dark brown, insoluble solid upon solvent removal.[1]
-
Loss of biological activity in the purified fractions.
-
Appearance of unexpected peaks in analytical chromatograms.
Possible Causes:
-
Instability in a Solvent-Free State: this compound is highly unstable when all solvent is removed.[1][2]
-
Base Lability: The molecule is susceptible to rearrangement in the presence of bases, even trace amounts on glassware.[1]
-
Methanolysis: The γ-lactone ring of this compound can be cleaved by methanol (B129727).[1]
-
Temperature and Light Exposure: Like many complex organic molecules, this compound can be sensitive to heat and light.
Solutions:
-
Avoid Complete Solvent Removal: Do not evaporate samples to complete dryness. It is recommended to store this compound in a dilute solution.[1][2]
-
Control pH: Use neutral to slightly acidic conditions during purification. Ensure all glassware is thoroughly rinsed to remove any basic residues.
-
Avoid Methanol for Storage: While methanol is used in some chromatographic steps, it should not be used as a storage solvent.[1]
-
Maintain Low Temperatures: Perform purification steps at low temperatures whenever possible. Store purified this compound solutions at -20°C or -70°C for long-term stability.[2]
-
Protect from Light: Store solutions in the dark to prevent photodegradation.[2]
Experimental Protocols
Protocol 1: Extraction of Cepacins from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth to remove bacterial cells.
-
Extraction: Extract the supernatant with a moderately polar organic solvent such as n-butanol, ethyl acetate, chloroform (B151607), or dichloromethane.[1]
-
Partitioning (Optional): For a chloroform extract, partition with a chloroform-heptane-methanol-water (2:3:4:1) system. The lower, aqueous phase will contain the cepacins.[1]
-
Concentration: Concentrate the extract in vacuo, but avoid complete dryness.[1]
Protocol 2: Chromatographic Separation of Cepacin A and B
Method A: Reverse-Phase HPLC [1]
-
Column: Waters C18 μBondapak
-
Mobile Phase: Acetonitrile:Water (3:7)
-
Detection: UV at 261 nm
Method B: Normal-Phase Chromatography [1]
-
Stationary Phase: Silica gel
-
Mobile Phase: Chloroform:Ethyl Acetate (3:1)
-
Fraction Collection: Collect fractions and monitor by TLC.
Method C: Partition Chromatography [1]
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: Methanol:Chloroform:Heptane (1:3:6)
-
Fraction Collection: Collect fractions and monitor by TLC.
Data Presentation
Table 1: Chromatographic Methods for this compound Purification
| Chromatography Type | Stationary Phase | Mobile Phase | Key Advantage | Reference |
| Reverse-Phase HPLC | C18 | Acetonitrile:Water (3:7) | Good separation of Cepacin A and B | [1] |
| Normal-Phase | Silica Gel | Chloroform:Ethyl Acetate (3:1) | Effective for initial purification | [1] |
| Partition | Sephadex LH-20 | Methanol:Chloroform:Heptane (1:3:6) | Alternative separation method | [1] |
Visualizations
References
"troubleshooting inconsistent results in Cepacin B antibacterial assays"
Welcome to the technical support center for Cepacin B antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide: Inconsistent Assay Results
Inconsistent results in antibacterial susceptibility testing (AST) can arise from numerous factors. This guide provides a systematic approach to troubleshooting common issues in a question-and-answer format.
Q1: What are the most common causes of variability in Minimum Inhibitory Concentration (MIC) and disk diffusion assays?
A1: Variability in assay results typically stems from procedural inconsistencies. Key factors to investigate include the bacterial inoculum density, the quality and preparation of the growth medium, the integrity of the antimicrobial agent (this compound), and incubation conditions.[1][2] Adherence to standardized protocols is crucial for reproducibility.[2]
Q2: My zones of inhibition in the disk diffusion assay are inconsistent between plates. What should I check?
A2: Plate-to-plate variability often points to inconsistencies in the experimental setup.[3]
-
Uneven Inoculum: Ensure a uniform, confluent lawn of bacteria is achieved on each plate. The inoculum should be standardized to a 0.5 McFarland turbidity standard.[1][4]
-
Variation in Agar (B569324) Depth: Manually poured plates can have differing agar depths. A thicker agar layer can result in smaller zones of inhibition.[3] Aim for a uniform depth of 4 mm.[1]
-
Moisture: Excess moisture on the agar surface can interfere with the diffusion of this compound.[3] Ensure plates are adequately dried before applying disks.
-
Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect bacterial growth rates and zone sizes.[3]
Q3: I am observing colonies growing within a clear zone of inhibition. What does this indicate?
A3: This phenomenon can signify several possibilities:
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant mutants that can grow where the susceptible population is inhibited.[3]
-
Contamination: The inoculum could be contaminated with a different, resistant bacterial species.[3]
-
Inactivation of this compound: Some bacteria may produce enzymes that locally inactivate the antimicrobial agent, allowing for growth.[3]
-
Mixed Culture: Always ensure you are working with a pure culture to achieve sharp, clear zones.[3]
Q4: My MIC results for a quality control strain are consistently higher or lower than the expected range. What is the cause?
A4: Deviations from the expected MIC range for a control strain signal a systematic error.
-
Inoculum Effect: The MIC can increase with a higher-than-specified bacterial inoculum density.[1][5] Strictly adhere to the recommended CFU/mL for the assay.
-
This compound Potency: The this compound stock solution may have degraded. Prepare fresh stock solutions and store them under recommended conditions (see FAQs below).[1] Slight degradation can lead to higher apparent MICs.[1]
-
Incubation Time: While 16-20 hours is standard, shorter incubation times can lead to lower MICs and longer times to higher MICs.[1][5]
The table below summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Relevant Assay |
| Zones Too Small / MIC Too High | Inoculum density is too high.[1][3] | Standardize inoculum to 0.5 McFarland turbidity.[1] | Disk Diffusion, MIC |
| Agar is too deep.[3] | Ensure a uniform agar depth of approximately 4 mm.[1] | Disk Diffusion | |
| Deterioration of this compound.[3] | Check expiration date and storage conditions. Use fresh stock. | Disk Diffusion, MIC | |
| Incubation time is too long.[1] | Adhere to standardized incubation times (e.g., 16-20 hours).[1] | MIC | |
| Zones Too Large / MIC Too Low | Inoculum density is too low.[1] | Standardize inoculum to 0.5 McFarland turbidity.[1] | Disk Diffusion, MIC |
| Agar is too thin. | Ensure a uniform agar depth of approximately 4 mm.[1] | Disk Diffusion | |
| Incubation time is too short.[1] | Adhere to standardized incubation times.[1] | MIC | |
| Presence of Colonies in Zone | Mixed culture / Contamination.[3] | Ensure a pure culture is used for the inoculum.[3] | Disk Diffusion, MIC |
| Heteroresistance in the bacterial population.[3] | Subculture colonies from within the zone and re-test. | Disk Diffusion | |
| Poor/No Bacterial Growth | Non-viable inoculum. | Use a fresh, actively growing culture for the inoculum. | Disk Diffusion, MIC |
| Incorrect growth medium or incubation. | Verify that the medium and incubation conditions are optimal for the test organism. | Disk Diffusion, MIC | |
| Inconsistent Results Between Repeats | Variation in operator technique. | Follow standardized protocols strictly.[2] | Disk Diffusion, MIC |
| Non-homogenous bacterial suspension. | Vortex the inoculum thoroughly before use. | Disk Diffusion, MIC |
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its general spectrum of activity? A: this compound is an antibiotic produced by bacteria such as Pseudomonas cepacia and Burkholderia ambifaria.[6][7] It has demonstrated excellent activity against staphylococci and some Gram-negative organisms.[6]
Q: What are the recommended storage conditions and stability for this compound stock solutions? A: While specific stability data for this compound is not widely published, it is best practice to follow general guidelines for similar antibiotics. Prepare stock solutions in an appropriate solvent, sterilize by filtration, and store in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Many beta-lactam antibiotics are stable for several months at -80°C.[8] For comparison, some cefazolin (B47455) solutions are stable for up to 30 days at 5°C.[9][10] Avoid long-term storage at room temperature or 4°C.[8][10]
Q: What is the "inoculum effect" and how can I minimize it? A: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density.[1] This is a significant source of variability. To minimize it, you must strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland standard for disk diffusion or achieving a final concentration of approximately 5 x 10^5 CFU/mL for broth microdilution.[1]
Q: Can I compare the MIC value of this compound directly to the MIC of another antibiotic? A: An MIC number for one antibiotic cannot be directly compared to the MIC number for another antibiotic to determine which is "better".[11] The choice of an effective antibiotic depends on several factors, including the MIC value in relation to the clinical breakpoint for that specific drug, the site of infection, and potential side effects.[11]
Q: Which susceptibility testing method is more reliable: disk diffusion or a MIC-based method? A: MIC-based methods like broth microdilution are generally considered more accurate and quantitative than disk diffusion.[12][13] The disk diffusion method can show significant variability in repeated measurements for some bacteria-antibiotic combinations and may not be a reliable tool for all susceptibility testing.[14][15] While disk diffusion is useful for screening, MIC methods provide the precise concentration of an antibiotic required to inhibit growth.[11]
Experimental Protocols
Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound.
Methodology:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water).
-
Perform a two-fold serial dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Each well should contain 50 µL of the diluted compound. The final concentration range should bracket the expected MIC.
-
-
Prepare Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive growth control well (inoculum in broth without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading and Interpretation:
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition.
Methodology:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[4]
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform coverage.
-
-
Apply Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a paper disk impregnated with a known concentration of this compound to the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in antibacterial susceptibility testing.
Caption: A troubleshooting workflow for addressing inconsistent AST results.
Generalized Antibacterial Mechanisms of Action
The specific signaling pathway and molecular target of this compound are subjects of ongoing research. The diagram below illustrates the five major mechanisms by which antibacterial drugs act, one of which likely encompasses the action of this compound.
Caption: Common molecular targets for antibacterial agents.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. The consistency of antibiotic resistance’ results in two methods of disk diffusion and MIC in isolated organisms from patients with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 14. Inaccuracy of the Disk Diffusion Method Compared with the Agar Dilution Method for Susceptibility Testing of Campylobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
"strategies to prevent degradation of Cepacin B during storage"
Welcome to the technical support center for Cepacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: There is limited published data on the stability of this compound. What are the general factors I should consider to prevent its degradation?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of antibiotic stability should be applied. Key factors that can influence the stability of antibiotics include temperature, pH, light exposure, oxygen, and the presence of hydrolytic enzymes. For a novel compound like this compound, it is crucial to establish its stability profile empirically.
Q2: What are the initial signs that my this compound sample may be degrading?
A2: Visual inspection can be the first indicator. Look for changes in color or clarity of solutions, or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the appearance of degradation products and a decrease in the concentration of the active compound.[1]
Q3: What are the recommended general storage conditions for a novel antibiotic like this compound?
A3: As a general starting point, and based on common practices for antibiotic storage, it is advisable to store this compound as a solid powder at -20°C or lower, protected from light and moisture.[2] For solutions, it is recommended to prepare fresh solutions for each experiment. If storing solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -70°C.[2] The stability in various solvents and at different pH values should be determined experimentally.
Q4: How can I determine the optimal storage conditions for this compound in my specific experimental setup?
A4: A preliminary stability study is highly recommended. This involves exposing this compound samples to a range of conditions (e.g., different temperatures, pH values, light intensities) and monitoring its purity and concentration over time using a suitable analytical method like HPLC-MS.[3]
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from a new vial of solid compound. 2. Perform a stability check of your stock solution using HPLC. 3. Review your experimental protocol to minimize exposure to harsh conditions (e.g., high temperatures, extreme pH). |
| Appearance of new peaks in my HPLC chromatogram. | Chemical degradation of this compound. | 1. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. 2. Adjust storage conditions (e.g., lower temperature, protect from light, use a different solvent) to minimize the formation of these impurities. |
| Precipitate forms in my stock solution upon thawing. | Poor solubility or aggregation at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate persists, consider preparing a fresh solution. 3. Evaluate the solubility of this compound in different solvent systems. |
Experimental Protocols
Protocol for Preliminary Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound (solid)
- A range of buffers with different pH values (e.g., pH 3, 5, 7, 9)
- Various organic solvents (e.g., DMSO, ethanol, acetonitrile)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[1]
- Temperature-controlled incubators/chambers
- Light exposure chamber (optional)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Sample Preparation: Dilute the stock solution into the different buffers and solvents to be tested to a final concentration suitable for HPLC analysis.
- Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
- Storage Conditions:
- Temperature: Store aliquots of each sample at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
- Light Exposure: Protect one set of samples from light while exposing another set to a controlled light source.
- Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve the samples from each storage condition and analyze them by HPLC.
- Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) measurement. Calculate the percentage of degradation.
Data Presentation
The results of the stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability Data for this compound after 1 Month of Storage
| Storage Condition | Solvent/Buffer | % this compound Remaining | Appearance of Degradation Products (% of Total Area) |
| -20°C (Protected from Light) | DMSO | 99.5% | < 0.5% |
| 4°C (Protected from Light) | pH 7.4 Buffer | 92.1% | 7.9% |
| 25°C (Protected from Light) | pH 7.4 Buffer | 75.3% | 24.7% |
| 25°C (Exposed to Light) | pH 7.4 Buffer | 60.8% | 39.2% |
Note: The data in this table is hypothetical and serves as an example for presenting stability results.
Visualizations
Hypothetical Degradation Pathway
Since this compound is a lactone-containing antibiotic, a potential degradation pathway could involve hydrolysis of the lactone ring, especially under non-neutral pH conditions.
Caption: Hypothetical hydrolysis of the lactone ring in this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Genetic Engineering of Burkholderia for Improved Cepacin B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the genetic engineering of Burkholderia for enhanced production of the antimicrobial compound, cepacin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis a target for genetic engineering?
A1: this compound is a polyyne antibiotic with potent antimicrobial properties, first identified in Burkholderia cepacia.[1] As a secondary metabolite, its production in wild-type strains is often low and tightly regulated. Genetic engineering offers a promising approach to increase the yield of this compound, making its large-scale production for pharmaceutical applications more feasible.
Q2: Which Burkholderia species are suitable hosts for genetic engineering of this compound synthesis?
A2: Several Burkholderia species are known to produce cepacins or possess the biosynthetic gene clusters (BGCs) for their synthesis. Burkholderia ambifaria has been shown to produce cepacin and is a good candidate for genetic manipulation.[2][3] While other species within the Burkholderia cepacia complex (Bcc) may also be suitable, researchers should consider the opportunistic pathogenic nature of some strains and select hosts accordingly.[4][5] For safety reasons, heterologous expression of the cepacin BGC in a non-pathogenic host like Paraburkholderia phytofirmans is also a viable strategy.[6][7]
Q3: What are the main genetic strategies to improve this compound synthesis?
A3: The primary strategies include:
-
Overexpression of the cepacin biosynthetic gene cluster (BGC): Placing the entire BGC under the control of a strong, inducible promoter can significantly increase transcript levels and, consequently, this compound production.
-
Deletion of competing pathways: Knocking out genes responsible for the synthesis of other secondary metabolites can redirect metabolic flux towards this compound synthesis.
-
Modification of regulatory genes: Engineering global and pathway-specific regulators, such as quorum-sensing systems, can upregulate the expression of the cepacin BGC.[8]
-
Precursor supply enhancement: Increasing the intracellular pool of precursors for this compound biosynthesis through metabolic engineering can boost production.
Q4: What are the major challenges in the genetic manipulation of Burkholderia?
A4: Burkholderia species are notoriously difficult to genetically manipulate due to several factors:
-
High intrinsic antibiotic resistance: Many Burkholderia strains are naturally resistant to a wide range of antibiotics, which limits the availability of selectable markers for genetic engineering.[9][10]
-
Multiple replicons: The presence of multiple chromosomes and plasmids can complicate genetic modifications.
-
Complex regulatory networks: The production of secondary metabolites like this compound is often controlled by intricate regulatory networks, making it challenging to predict the outcome of genetic modifications.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving this compound synthesis in Burkholderia.
Issue 1: Low or no increase in this compound production after overexpression of the biosynthetic gene cluster (BGC).
| Possible Cause | Troubleshooting Step |
| Inefficient promoter | Verify the strength and inducibility of the chosen promoter in your Burkholderia strain. Consider testing a panel of different promoters to identify the most effective one. |
| Sub-optimal codon usage | If the BGC is expressed heterologously, optimize the codon usage of the genes for the expression host. |
| Limited precursor supply | The overexpression of the BGC may lead to a depletion of essential precursors. Identify the precursors for this compound biosynthesis and consider co-overexpressing the genes involved in their synthesis. |
| Toxicity of this compound | High concentrations of this compound may be toxic to the host strain, leading to growth inhibition and reduced production. Monitor cell viability and consider using a strain with higher tolerance or engineering an efficient export system. |
| Post-transcriptional regulation | The expression of the BGC may be regulated at the post-transcriptional level. Investigate the role of small RNAs and other post-transcriptional regulators in your system. |
Issue 2: Failure to obtain gene knockouts in Burkholderia.
| Possible Cause | Troubleshooting Step |
| Inefficient homologous recombination | Increase the length of the homology arms used for the knockout construct. Ensure that the chosen homology regions do not contain any repetitive sequences. |
| Ineffective counter-selection | If using a suicide vector with a counter-selectable marker (e.g., sacB), ensure that the counter-selection conditions are stringent enough to eliminate single-crossover events. |
| Essential gene | The target gene may be essential for the viability of the Burkholderia strain. Verify the essentiality of the gene through literature search or by attempting to create a conditional knockout mutant. |
| Restriction-modification systems | The host strain may possess restriction-modification systems that degrade the incoming DNA. If possible, use a methylation-deficient E. coli strain for plasmid propagation or try to identify and inactivate the host's restriction enzymes. |
Quantitative Data on Cepacin Production
The following table summarizes the reported effects of genetic modifications on cepacin production in Burkholderia.
| Burkholderia Strain | Genetic Modification | Effect on Cepacin Production | Reference |
| B. ambifaria BCC0191 | Knockout of a putative antifungal compound gene cluster (c3) | 2-fold increase in cepacin production | [2] |
Note: Quantitative data on this compound production following genetic engineering is limited in the current literature. This table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: General Method for Gene Deletion in Burkholderia using Allelic Exchange
This protocol is a generalized procedure based on methods described for Burkholderia species.[10][11][12]
-
Construct the knockout plasmid:
-
Amplify the upstream and downstream flanking regions (homology arms) of the target gene via PCR.
-
Clone the homology arms into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
-
Introduce the knockout plasmid into Burkholderia:
-
Transfer the knockout plasmid from an E. coli donor strain to the target Burkholderia strain via conjugation.
-
-
Select for single-crossover mutants (merodiploids):
-
Plate the conjugation mixture on a selective medium containing an antibiotic to which the Burkholderia recipient is sensitive and the donor E. coli is resistant.
-
-
Select for double-crossover mutants (gene knockouts):
-
Culture the single-crossover mutants in a non-selective medium to allow for the second recombination event.
-
Plate the culture on a medium containing the counter-selective agent (e.g., sucrose (B13894) for sacB).
-
-
Verify the gene knockout:
-
Confirm the deletion of the target gene by PCR using primers flanking the gene and by sequencing.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the quantification of this compound, adapted from methods for other antibiotics.[13][14][15][16][17] Optimization will be required for specific experimental conditions.
-
Sample Preparation:
-
Culture the Burkholderia strain under conditions that induce this compound production.
-
Centrifuge the culture to separate the supernatant and the cell pellet.
-
Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and resuspend the extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of this compound.
-
-
Quantification:
-
Generate a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed regulatory cascade for this compound synthesis.
Caption: Workflow for markerless gene deletion in Burkholderia.
References
- 1. "Global Awakening of Cryptic Biosynthetic Gene Clusters in Burkholderia" by Ashish Gupta, Renesh Bedre et al. [repository.lsu.edu]
- 2. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Burkholderia cepacia complex | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Potential of metabolomics to reveal Burkholderia cepacia complex pathogenesis and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and expression of Burkholderia polyyne biosynthetic gene clusters in Paraburkholderia hosts provides a strategy for biopesticide development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and expression of Burkholderia polyyne biosynthetic gene clusters in Paraburkholderia hosts provides a strategy for biopesticide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum-sensing control of antibiotic synthesis in Burkholderia thailandensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Markerless Deletion Method for Genetic Manipulation of Burkholderia cenocepacia and Other Multidrug-Resistant Gram-Negative Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 11. Burkholderia thailandensis: genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC : Middlesex University Research Repository [repository.mdx.ac.uk]
- 15. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An HPLC-based Method to Quantify Coronatine Production by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Cepacin A versus Cepacin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial activities of two related polyacetylene antibiotics, Cepacin A and Cepacin B. Discovered in the fermentation broth of Pseudomonas cepacia (now classified as Burkholderia cepacia), these compounds have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This document summarizes the available quantitative data, outlines the experimental protocols for antibacterial susceptibility testing, and explores the potential mechanisms of action.
Quantitative Assessment of Antibacterial Potency
The antibacterial efficacy of Cepacin A and this compound has been evaluated against a range of bacterial species. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric in these assessments. The available data consistently indicates that this compound possesses superior antibacterial activity compared to Cepacin A, particularly against staphylococci.
A summary of the reported MIC values for Cepacin A and this compound against various bacterial strains is presented below.
| Bacterial Strain | Cepacin A (µg/mL) | This compound (µg/mL) |
| Staphylococcus aureus | 0.2[1][2] | <0.05[1][2] |
| Streptococcus pyogenes | 50[1] | Not Reported |
| Gram-negative organisms | 6.3 to >50 | 0.1 to >50 |
Note: The data indicates that while both compounds show activity, this compound is significantly more potent against Staphylococcus aureus. Cepacin A exhibits weak activity against Streptococcus pyogenes and a range of Gram-negative organisms. This compound demonstrates a broader spectrum of activity against some Gram-negative bacteria.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The following outlines a standard broth microdilution method, a common procedure for determining MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate a pure culture of the test bacterium on an appropriate agar (B569324) medium.
-
Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Cepacin A and this compound in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
References
A Comparative Analysis of Cepacin B and Vancomycin Against MRSA: An Efficacy Evaluation
For Immediate Release
This guide provides a detailed comparison of the efficacy of Cepacin B and vancomycin (B549263) against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Executive Summary
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. Its mechanism of action and clinical efficacy are well-documented. This compound, an acetylenic antibiotic produced by Burkholderia species, has demonstrated potent anti-staphylococcal activity in early studies. However, a comprehensive evaluation of its efficacy against contemporary MRSA strains is lacking in recent scientific literature. This guide synthesizes the available data for both compounds, highlighting the potent in vitro activity of this compound from historical studies and contrasting it with the extensive body of evidence supporting the use of vancomycin.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and vancomycin against Staphylococcus aureus. It is critical to note that the data for this compound is from a 1984 publication and does not specify methicillin (B1676495) resistance, while the data for vancomycin is representative of typical findings for MRSA.
| Antibiotic | Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Source |
| This compound | Staphylococcus spp. | < 0.05 µg/mL | Data not available | [1] |
| Vancomycin | MRSA | 0.5 - 2.0 µg/mL | Typically 1-4 times the MIC | [2] |
Note: The susceptibility of MRSA to vancomycin can vary, and strains with reduced susceptibility (vancomycin-intermediate S. aureus, or VISA) and resistance (vancomycin-resistant S. aureus, or VRSA) have been reported.
Experimental Protocols
Detailed experimental protocols for determining the efficacy of novel antimicrobial agents are crucial for reproducibility and comparison. Due to the limited recent literature on this compound, a specific, detailed protocol for its evaluation against MRSA is not available. Therefore, a standard protocol for determining the MIC and MBC of an antibiotic like vancomycin against MRSA is provided below as a representative methodology.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum: A pure culture of the MRSA strain is grown overnight on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range typically tested for vancomycin against MRSA is from 0.06 to 64 µg/mL.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included. The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of the antibiotic that results in bacterial death.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action
Vancomycin
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.
This compound
The precise mechanism of action of this compound against S. aureus has not been extensively elucidated in recent literature. As a member of the polyyne class of antibiotics, its activity is likely related to disruption of the bacterial cell membrane. Polyynes are known to interact with membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[5] However, the specific molecular targets within the MRSA cell membrane have not been identified.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action: Vancomycin vs. This compound
Caption: Mechanisms of action for vancomycin and this compound.
Conclusion
Vancomycin remains a critical antibiotic for the treatment of MRSA infections, with a well-understood mechanism of action and extensive clinical data supporting its use. This compound, based on historical in vitro data, shows potential as a highly potent anti-staphylococcal agent. However, the lack of recent studies evaluating its efficacy against contemporary, well-characterized MRSA strains, along with the absence of detailed mechanistic and in vivo data, precludes a definitive comparison with vancomycin. Further research is warranted to re-evaluate the potential of this compound as a therapeutic option for MRSA infections. This should include comprehensive in vitro susceptibility testing against a diverse panel of clinical MRSA isolates, determination of its bactericidal activity, and detailed investigation into its mechanism of action.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy of Cepacin B: A Comparative Guide to Potential Antibiotic Combinations
Currently, publicly available research specifically detailing the synergistic effects of Cepacin B in combination with other antibiotics is limited. However, the exploration of such combinations holds promise for combating antimicrobial resistance. This guide provides a framework for researchers, scientists, and drug development professionals to systematically investigate and compare the potential synergistic activity of this compound with other antimicrobial agents.
The following sections outline established experimental protocols and data presentation formats that can be adapted to study this compound. By employing these standardized methods, researchers can generate robust and comparable data to evaluate the efficacy of potential antibiotic combinations involving this compound.
Data Presentation: Summarizing Synergistic Effects
To facilitate clear comparison of potential synergistic interactions, all quantitative data should be organized into a structured table. This table should, at a minimum, include the following information for each tested combination:
| Combination Antibiotic | Target Bacterium | MIC of this compound Alone (µg/mL) | MIC of Combination Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Combination Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| e.g., Antibiotic X | e.g., Staphylococcus aureus | ||||||
| e.g., Antibiotic Y | e.g., Pseudomonas aeruginosa |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Key Experimental Protocols
The following are detailed methodologies for two primary assays used to determine antibiotic synergy: the checkerboard microdilution assay and the time-kill assay.
Checkerboard Microdilution Assay for FICI Determination
This method is used to determine the Minimum Inhibitory Concentrations (MICs) of antibiotics alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[1][2][3]
Materials:
-
96-well microtiter plates
-
This compound and the combination antibiotic(s) of interest
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized inoculum (e.g., 5 x 10^5 CFU/mL)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the combination antibiotic along the y-axis of the plate.
-
This creates a matrix of wells containing various concentrations of both antibiotics.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at the appropriate temperature and duration for the test organism (typically 18-24 hours).
-
Following incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of combination antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of combination antibiotic = (MIC of combination antibiotic in combination) / (MIC of combination antibiotic alone)
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antibiotic combinations over time.[4][5][6]
Materials:
-
Flasks or tubes for bacterial culture
-
This compound and the combination antibiotic(s)
-
Standardized bacterial inoculum
-
Appropriate broth medium
-
Plates with appropriate agar (B569324) medium for colony counting
-
Incubator and shaker
Procedure:
-
Prepare flasks containing broth with the standardized bacterial inoculum.
-
Add the antibiotics at relevant concentrations (e.g., MIC, 2x MIC) alone and in combination to the flasks. Include a growth control flask without any antibiotic.
-
Incubate the flasks in a shaker at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU/mL) for each time point.
-
Plot the log10 CFU/mL against time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are crucial for representing complex experimental processes and hypothetical biological pathways. The following are examples of how Graphviz can be used to create such visualizations.
Caption: Workflow for identifying and confirming synergistic antibiotic combinations with this compound.
Caption: Hypothetical mechanisms of synergy between this compound and a partner antibiotic (Antibiotic X).
References
- 1. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 3. linnaeusbio.com [linnaeusbio.com]
- 4. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-kill studies and synergy testing of broad-spectrum antibiotics against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Cepacin B Resistance: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Cepacin B, an acetylenic antibiotic produced by Burkholderia cepacia, with alternative antimicrobial agents. It is designed for researchers, scientists, and drug development professionals investigating mechanisms of bacterial resistance. This document outlines potential bacterial resistance pathways to this compound, compares its known activity with other antibiotics effective against Burkholderia cepacia complex (Bcc), and furnishes detailed experimental protocols for resistance investigation.
Understanding Bacterial Defenses Against this compound
While specific resistance mechanisms to this compound are not extensively documented, insights can be drawn from the well-studied resistance strategies of its producing organism, the Burkholderia cepacia complex. Bcc is notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Key mechanisms likely to contribute to this compound resistance include:
-
Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Bcc.
-
Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate antibiotics. For example, β-lactamases produced by Bcc hydrolyze the β-lactam ring of penicillins and cephalosporins. While this compound is not a β-lactam, analogous enzymatic inactivation is a plausible resistance mechanism.
-
Target Modification: Bacteria can alter the molecular target of an antibiotic, reducing the drug's binding affinity. This is a common resistance mechanism against antibiotics that target specific enzymes or ribosomal subunits.
Performance Comparison: this compound vs. Alternative Antibiotics
The selection of an appropriate antibiotic for treating infections, particularly those caused by multidrug-resistant organisms like Bcc, is critical. The following tables provide a comparative overview of this compound and commonly used alternative antibiotics.
Table 1: Antimicrobial Spectrum and Potency
| Antibiotic | Class | Primary Spectrum of Activity | Reported Minimum Inhibitory Concentration (MIC) Range |
| This compound | Acetylenic | Staphylococci, some Gram-negative organisms[1] | <0.05 µg/mL for Staphylococci; 0.1 to >50 µg/mL for Gram-negative organisms[1] |
| Ceftazidime | Cephalosporin (β-lactam) | Broad-spectrum, including Pseudomonas aeruginosa and other Gram-negatives | Highly variable for Bcc; can be effective in some cases[2] |
| Meropenem | Carbapenem (β-lactam) | Very broad-spectrum against Gram-positive and Gram-negative bacteria | Often effective against Bcc, but resistance is emerging[2] |
| Piperacillin | Penicillin (β-lactam) | Broad-spectrum, often combined with a β-lactamase inhibitor (tazobactam) | Can be an option for Bcc infections, depending on susceptibility[2] |
| Trimethoprim-Sulfamethoxazole | Sulfonamide/Dihydrofolate reductase inhibitor | Broad-spectrum against Gram-positive and Gram-negative bacteria | Historically a drug of choice for Bcc, but resistance is increasing[2] |
| Levofloxacin | Fluoroquinolone | Broad-spectrum against Gram-positive and Gram-negative bacteria | Activity against Bcc is variable; resistance can develop through target mutations[3] |
Table 2: Mechanisms of Action and Resistance
| Antibiotic | Mechanism of Action | Common Bacterial Resistance Mechanisms |
| This compound | Not definitively established. As an acetylenic antibiotic, it may interfere with essential biosynthetic pathways. | Efflux pumps, target modification (putative). |
| Ceftazidime | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Production of β-lactamases, alteration of PBPs, reduced outer membrane permeability. |
| Meropenem | Inhibits bacterial cell wall synthesis by binding to PBPs. | Production of carbapenemases (a type of β-lactamase), efflux pumps, porin loss. |
| Piperacillin | Inhibits bacterial cell wall synthesis by binding to PBPs. | Production of β-lactamases (often overcome by combination with tazobactam). |
| Trimethoprim-Sulfamethoxazole | Inhibits folic acid synthesis pathway at two different steps. | Alteration of target enzymes (dihydrofolate reductase and dihydropteroate (B1496061) synthase), efflux pumps. |
| Levofloxacin | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. | Mutations in the quinolone resistance-determining regions (QRDRs) of target enzymes, efflux pumps. |
Experimental Protocols for Investigating Resistance
To facilitate research into this compound resistance, this guide provides detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Müller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Antimicrobial stock solution (e.g., this compound)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (no antimicrobial), and well 12 will be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Protocol 2: Efflux Pump Activity Assay (Ethidium Bromide-Agar Method)
This protocol provides a simple, instrument-free method to screen for efflux pump activity in bacteria.
Materials:
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid growth medium
-
Ethidium bromide (EtBr) stock solution
-
Petri dishes
-
Bacterial cultures to be tested
-
Sterile swabs or inoculating loops
-
UV transilluminator
Procedure:
-
Prepare EtBr-Agar Plates:
-
Prepare molten TSA and cool to 45-50°C.
-
Add EtBr to the molten agar to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 4, 8 µg/mL).
-
Pour the EtBr-containing agar into petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile swab or inoculating loop, streak the bacterial cultures onto the surface of the EtBr-agar plates in a radial pattern (like spokes on a wheel).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for 16-24 hours.
-
-
Visualization and Interpretation:
-
Examine the plates under a UV transilluminator.
-
Bacteria with high efflux pump activity will be able to pump out the EtBr and will therefore show less fluorescence at higher EtBr concentrations compared to strains with low efflux activity. The minimal concentration of EtBr that results in visible fluorescence is indicative of the efflux pump activity.
-
Protocol 3: Identification of Target Protein Alterations (Conceptual Workflow)
Identifying alterations in antibiotic target proteins typically involves a combination of genetic and proteomic approaches.
-
Selection of Resistant Mutants:
-
Isolate spontaneous mutants resistant to this compound by plating a high density of bacteria on agar containing inhibitory concentrations of the antibiotic.
-
-
Whole-Genome Sequencing:
-
Perform whole-genome sequencing on the resistant isolates and the parental (susceptible) strain.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strains.
-
-
Bioinformatic Analysis:
-
Analyze the identified mutations to determine if they are located in genes encoding for potential antibiotic targets (e.g., enzymes involved in essential metabolic pathways, ribosomal proteins).
-
-
Proteomic Analysis:
-
Utilize mass spectrometry-based proteomics to compare the protein expression profiles of the resistant and susceptible strains, both with and without antibiotic exposure. This can help identify changes in the abundance of specific proteins that may be related to the resistance mechanism.
-
-
Functional Validation:
-
Introduce the identified mutations into a susceptible background using genetic engineering techniques (e.g., CRISPR-Cas9) to confirm their role in conferring resistance.
-
Overexpress the wild-type target protein in the resistant strain to see if it restores susceptibility.
-
Visualizing Resistance Mechanisms and Experimental Design
To further clarify the complex processes involved in bacterial resistance, the following diagrams have been generated using Graphviz.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia. | Semantic Scholar [semanticscholar.org]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Navigating the Landscape of Antibiotic Cross-Resistance: A Guide on Cepacin B
A notable gap in current research is the absence of specific studies detailing the cross-resistance of Cepacin B with other classes of antibiotics. While the initial discovery of this compound highlighted its potent antibacterial properties, comprehensive investigations into how resistance to this compound may confer resistance to other antibiotics, and vice-versa, have not been published. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's known activity, the general principles of antibiotic cross-resistance, and a proposed framework for how such studies could be designed and executed.
Spectrum of Activity of this compound
This compound, an acetylenic antibiotic isolated from Pseudomonas cepacia (now known as Burkholderia cepacia), has demonstrated significant antibacterial activity. Early research indicates that this compound is highly effective against staphylococci, with a Minimum Inhibitory Concentration (MIC) of less than 0.05 micrograms/ml.[1] It also shows activity against some Gram-negative organisms, with MIC values ranging from 0.1 to over 50 micrograms/ml.[1] This broad range suggests variability in its effectiveness against different Gram-negative species.
General Mechanisms of Antibiotic Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[2] This phenomenon is a significant challenge in treating infectious diseases. Understanding these mechanisms is crucial for anticipating potential resistance profiles and for the development of new therapeutic strategies. The primary mechanisms include:
-
Target Modification: Alterations in the bacterial target site, such as a protein or ribosomal RNA, can prevent an antibiotic from binding effectively. If different antibiotics share the same target, a single modification can lead to resistance to all of them.[3][4]
-
Drug Inactivation: Bacteria may produce enzymes that chemically modify and inactivate antibiotics. For instance, β-lactamases can hydrolyze a wide range of β-lactam antibiotics, leading to cross-resistance within this class.
-
Efflux Pumps: These are membrane proteins that actively transport a wide range of compounds, including various classes of antibiotics, out of the bacterial cell. Overexpression of a single multidrug efflux pump can lead to resistance to numerous structurally unrelated antibiotics.
-
Reduced Permeability: Changes in the bacterial cell membrane, such as the modification of porin channels in Gram-negative bacteria, can restrict the entry of multiple types of antibiotics.
Antibiotic Resistance in the Burkholderia cepacia Complex
While not directly indicative of cross-resistance patterns for this compound, examining the resistance mechanisms of its producing organism, the Burkholderia cepacia complex (Bcc), can provide valuable context. Bcc is notorious for its high intrinsic resistance to many antibiotics. Key resistance mechanisms in Bcc include:
-
Efflux Pumps: Bcc genomes encode a large number of efflux pumps, which are a major contributor to their multidrug resistance.
-
Enzymatic Inactivation: Bcc species are known to produce β-lactamases that confer resistance to β-lactam antibiotics.
-
Low Outer Membrane Permeability: The outer membrane of Bcc is significantly less permeable to antibiotics compared to other Gram-negative bacteria.
-
Target Site Mutations: Alterations in the targets of antibiotics like fluoroquinolones and trimethoprim (B1683648) have been observed in Bcc.
The prevalence of multidrug efflux pumps in Bcc is particularly noteworthy, as these could potentially recognize and export a wide array of compounds, possibly including this compound itself and other classes of antibiotics, thus providing a potential mechanism for cross-resistance. However, this remains speculative without direct experimental evidence.
Experimental Protocols
As there are no specific published cross-resistance studies on this compound, the following section outlines a generalized experimental protocol for how such a study could be conducted.
General Experimental Workflow for Determining Antibiotic Cross-Resistance
A standard approach to investigating cross-resistance involves generating or obtaining bacterial strains with resistance to a specific antibiotic and then testing their susceptibility to other antibiotics.
1. Generation of Antibiotic-Resistant Mutants:
-
A susceptible bacterial strain (e.g., a reference strain of Staphylococcus aureus or Escherichia coli) is cultured in the presence of sub-lethal concentrations of an antibiotic (in this case, this compound).
-
The concentration of the antibiotic is gradually increased in subsequent cultures to select for spontaneous mutants with higher levels of resistance.
-
This process of serial passage is continued until a stable resistant mutant with a significantly increased MIC is isolated.
2. Characterization of Resistant Mutants:
-
The stability of the resistance phenotype is confirmed by growing the mutant strain in an antibiotic-free medium for several generations and then re-testing its MIC.
-
Whole-genome sequencing of the resistant mutant and comparison with the parental susceptible strain can be performed to identify the genetic basis of resistance (e.g., mutations in target genes, efflux pump regulators, etc.).
3. Susceptibility Testing:
-
The MICs of a panel of antibiotics from different classes are determined for both the parental susceptible strain and the resistant mutant.
-
Standard methods such as broth microdilution or agar (B569324) dilution are used for MIC determination according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
4. Data Analysis:
-
The MIC values of the different antibiotics for the susceptible and resistant strains are compared.
-
A significant increase in the MIC of another antibiotic for the this compound-resistant mutant would indicate cross-resistance.
-
Conversely, a significant decrease in the MIC would suggest collateral sensitivity, a phenomenon where resistance to one antibiotic leads to increased susceptibility to another.
Below is a diagram illustrating this experimental workflow.
Conclusion
The study of cross-resistance is fundamental to understanding the long-term viability of any new antibiotic. For this compound, such studies are currently lacking. The potent activity of this compound, particularly against staphylococci, makes it an interesting compound, but its potential for cross-resistance with existing antibiotic classes remains an open and critical question. Future research utilizing systematic experimental workflows, as outlined above, is necessary to elucidate the resistance profile of this compound and to guide its potential development as a therapeutic agent.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 4. Cross-resistance - Wikipedia [en.wikipedia.org]
Validating the In Vivo Efficacy of Cepacin B: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cepacin B, an antibiotic with potent in vitro activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of this compound in animal models. This guide summarizes the known antibacterial spectrum of this compound and discusses the common animal models and alternative therapeutic strategies for the infections it may potentially treat, thereby providing a framework for future in vivo efficacy studies.
Overview of this compound
This compound is an antibiotic produced by the bacterium Pseudomonas cepacia (now known as Burkholderia cepacia). In vitro studies have demonstrated its excellent activity against Staphylococcus aureus and some Gram-negative organisms.[1] This potent in vitro profile suggests its potential as a therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). However, the translation of in vitro potency to in vivo efficacy is a critical step in the drug development pipeline that, for this compound, remains un Hdocumented in accessible literature.
In Vitro Antibacterial Spectrum of this compound
To provide a baseline for potential in vivo studies, the following table summarizes the reported in vitro minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. This data is crucial for dose selection in future animal model experiments.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | - | <0.05 |
| Gram-negative organisms | Various | 0.1 - >50 |
Data sourced from publicly available research.[1]
Experimental Protocols for In Vivo Efficacy Testing in Animal Models
While no specific in vivo studies for this compound are available, this section outlines standard experimental protocols for evaluating antibacterial efficacy in murine models of Staphylococcus aureus infection. These methodologies can serve as a template for future validation of this compound.
Murine Skin Infection Model
A common model to assess the efficacy of antibacterial agents against skin and soft tissue infections caused by S. aureus.
Workflow:
Caption: Workflow for a murine skin infection model.
Methodology:
-
Animal Preparation: Female BALB/c mice (6-8 weeks old) are acclimatized for one week. Prior to infection, mice are anesthetized, and the dorsal hair is removed. The skin is then superficially abraded.
-
Infection: A logarithmic phase culture of S. aureus (e.g., USA300 strain) is prepared. A specific inoculum (e.g., 5 x 10^4 CFU) is injected subcutaneously into the abraded area.[2]
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), mice are randomized into treatment and control groups. The treatment group receives this compound (dose to be determined based on in vitro MICs and preliminary toxicity studies), while the control group receives the vehicle. Treatment can be administered via various routes (e.g., intraperitoneal, topical).
-
Efficacy Assessment: The primary endpoints for efficacy are the measurement of skin lesion size (in mm²) and the quantification of bacterial load (in CFU/gram of tissue) at specified time points post-treatment. Tissues are homogenized, serially diluted, and plated on appropriate agar (B569324) for bacterial enumeration.
Murine Sepsis Model
This model is used to evaluate the efficacy of antibacterial agents in treating systemic infections.
Workflow:
Caption: Workflow for a murine sepsis model.
Methodology:
-
Infection: Mice are infected via intraperitoneal injection with a lethal or sub-lethal dose of S. aureus.
-
Treatment: Following infection, mice are treated with this compound or a vehicle control.
-
Efficacy Assessment: The primary outcome is survival, monitored over a period of several days. Secondary endpoints can include the determination of bacterial load in various organs (spleen, liver, kidneys) and the analysis of inflammatory cytokine levels in the blood.[3]
Comparative Alternatives to this compound
Given the absence of in vivo data for this compound, a direct comparison is not feasible. However, numerous alternative therapeutic strategies for S. aureus infections have been and are currently being investigated in animal models. These include:
-
Bacteriocins: These are ribosomally synthesized antimicrobial peptides produced by bacteria. Several bacteriocins have shown efficacy in animal models of S. aureus infection.[4][5][6][7] For example, lysostaphin (B13392391) has demonstrated significant reductions in bacterial load and mortality in rodent models.[5]
-
Antimicrobial Peptides (AMPs): These are a diverse class of molecules that are part of the innate immune response of many organisms. Novel synthetic AMPs are being developed and tested for their efficacy against multidrug-resistant bacteria, including MRSA, in murine wound models.
-
Phage Therapy: The use of bacteriophages (viruses that infect bacteria) is a re-emerging field. Phage-derived endolysins, enzymes that degrade the bacterial cell wall, have shown potent antistaphylococcal activity in vivo.
-
Monoclonal Antibodies: Targeting key virulence factors of S. aureus with monoclonal antibodies is another promising approach to either prevent or treat infections.
Signaling Pathways as Potential Targets
While the specific mechanism of action for this compound is not well-defined in the available literature, many modern antibacterial drug discovery efforts focus on targeting bacterial signaling pathways to inhibit virulence rather than viability. For infections caused by Burkholderia species, the producers of this compound, the FixLJ two-component system is a known regulator of virulence. Small molecules that activate this pathway have been shown to reduce the virulence of Burkholderia in vitro.[8] Future research could investigate if this compound interacts with similar pathways in target bacteria.
Hypothetical Signaling Pathway Inhibition:
Caption: A potential mechanism of action for this compound.
Conclusion and Future Directions
This compound exhibits promising in vitro antibacterial activity, particularly against Staphylococcus aureus. However, the critical step of validating its efficacy in vivo remains a significant knowledge gap. The experimental models and comparative alternatives presented in this guide offer a roadmap for the necessary preclinical research. Future studies should focus on:
-
Determining the in vivo efficacy of this compound in established animal models of S. aureus infection.
-
Establishing the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Investigating the mechanism of action of this compound, including its potential interaction with bacterial signaling pathways.
-
Conducting comparative studies against standard-of-care antibiotics and other novel therapeutic agents.
Addressing these research questions is essential to determine if this compound can be developed into a clinically useful therapeutic agent for the treatment of bacterial infections.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selection of Staphylococcus aureus in a murine nasopharyngeal colonization model [frontiersin.org]
- 3. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocins as an alternative in the treatment of infections by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule activators of a bacterial signaling pathway inhibit virulence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cepacin B with Commercial Biopesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the emerging biopesticide Cepacin B against established commercial alternatives. The analysis focuses on antimicrobial and insecticidal efficacy, supported by experimental data and detailed protocols to facilitate reproducibility and further research.
Introduction to this compound and Biopesticide Benchmarks
Cepacin, an antibiotic metabolite produced by the bacterium Burkholderia ambifaria, has been identified as a key agent in the protection of crops against plant pathogens.[1] Specifically, the production of cepacin by B. ambifaria has been shown to protect germinating pea seeds from the damping-off disease caused by Pythium.[1] The two primary forms, Cepacin A and this compound, have demonstrated notable antibacterial activity.[2][3]
For a comprehensive evaluation, this guide compares this compound with two leading commercial biopesticides, each representing a different class of microbial insecticide:
-
Bacillus thuringiensis (Bt): A globally recognized microbial insecticide that produces protein crystals (Cry toxins) toxic to specific insect larvae.[4][5] Its primary mode of action involves the disruption of the insect's midgut membrane.[4]
-
Spinosad: An insecticidal metabolite produced by the actinomycete Saccharopolyspora spinosa.[6] It acts on the insect nervous system, targeting nicotinic acetylcholine (B1216132) and GABA receptors.[6][7]
The comparison will extend to antifungal properties, referencing other biocontrol agents where direct quantitative data for commercial fungicides against Pythium is not available in the provided context.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the efficacy of this compound and its commercial counterparts against various target organisms.
Table 1: Antibacterial and Antifungal Efficacy
| Biopesticide | Target Organism | Metric | Value | Source(s) |
| Cepacin A | Staphylococci | MIC | 0.2 µg/mL | [2][3] |
| Streptococci | MIC | 50 µg/mL | [2][3] | |
| Gram-negative organisms | MIC | 6.3 to >50 µg/mL | [2][3] | |
| This compound | Staphylococci | MIC | <0.05 µg/mL | [2][3] |
| Gram-negative organisms | MIC | 0.1 to >50 µg/mL | [2][3] | |
| Cepacin (from B. ambifaria) | Pythium (oomycete) | Efficacy | Protected pea seeds from infection | [1] |
| Paecilomyces sp. (Filtrate) | Rhizoctonia solani | % Radial Growth Inhibition | 37.5% - 56.25% (at 15-60% concentration) | [8] |
Table 2: Insecticidal Efficacy
| Biopesticide | Target Organism | Metric | Value | Exposure Time | Source(s) |
| Bacillus thuringiensis (Bt) | Rhynchophorus ferrugineus (Larvae) | LC50 | 4.19 x 10⁷ CFU/mL | 21 days | [9] |
| Rhynchophorus ferrugineus (Adults) | LC50 | 3.78 x 10⁹ CFU/mL | 21 days | [9] | |
| Cabbage Caterpillar Complex | % Head Infestation Reduction | 8.41% (Spinosad) vs. lower for Bt alone | 3 sprays, 10-day intervals | [10] | |
| Spodoptera littoralis | % Population Reduction | 67.2% - 70.12% | Field Season | [11] | |
| Spinosad | Tribolium castaneum (Adults) | % Mortality | 75% (at 5 mg/kg) | 14 days | [12] |
| Tribolium castaneum (Adults) | % Mortality | 97% (at 5 mg/kg) | 21 days | [12] | |
| Cabbage Caterpillar Complex | % Head Infestation Reduction | 8.41% (Spinosad alone) | 3 sprays, 10-day intervals | [10] | |
| Spodoptera littoralis (Larvae) | LC50 | 0.02 µg/mL | 72 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
Protocol 1: In-situ Biocontrol Assay for Antifungal Activity (Cepacin)
This protocol is based on the experiment demonstrating Cepacin's protective effect on pea seeds.[1]
-
Bacterial Strain Preparation: Culture wild-type Burkholderia ambifaria (Cepacin-producing) and a genetically mutated strain with non-functioning cepacin genes.
-
Seed Coating: Suspend bacterial cultures in a suitable buffer. Coat pea seeds evenly with either the wild-type or the mutated bacterial suspension. Use uncoated seeds as a negative control.
-
Pathogen Challenge: Plant the coated and control seeds in soil infested with the oomycete plant pathogen Pythium.
-
Incubation: Maintain the pots under controlled conditions suitable for pea germination and pathogen growth.
-
Data Collection: Monitor seed germination and seedling survival rates over a defined period. The difference in survival rates between seeds coated with wild-type versus mutated bacteria indicates the protective role of Cepacin.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard in-vitro method for determining the antimicrobial susceptibility of a compound.[13]
-
Preparation of Test Compound: Prepare a stock solution of purified this compound. Perform serial dilutions in a 96-well microtiter plate using an appropriate liquid growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., Staphylococcus aureus) adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted this compound. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under optimal conditions (e.g., 37°C for 24-48 hours) for the specific microbe.[14]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[13]
Protocol 3: Insecticidal Bioassay (Diet-based)
This protocol is adapted from efficacy studies of Bt and Spinosad against coleopteran and lepidopteran pests.[9][12]
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., Tribolium castaneum or Spodoptera littoralis larvae).
-
Diet Preparation: Prepare an artificial diet or use a natural food source (e.g., treated wheat grain or leaf discs).
-
Treatment Application: Incorporate various concentrations of the biopesticide (e.g., Spinosad) into the diet. For microbial pesticides like Bt, concentrations are often measured in colony-forming units (CFU) per milliliter of diet.
-
Exposure: Place a known number of insects into individual containers with the treated diet. A control group receives an untreated diet.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light cycle).
-
Data Collection: Record mortality at regular intervals (e.g., every 24 hours for 7-21 days).
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LT50 (lethal time to kill 50% of the population) values.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for Cepacin's in-situ biocontrol assay.
Caption: Simplified signaling pathway for Bt's insecticidal action.
References
- 1. Reinventing a bacterial biopesticide: an old microbe with a fresh new look - TheScienceBreaker [thesciencebreaker.org]
- 2. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Cepacin a and this compound, two new antibiotics produced by pseudomonas cepacia (1984) | William L. Parker | 102 Citations [scispace.com]
- 4. Bacterial Pesticides: Mechanism of Action, Possibility of Food Contamination, and Residue Analysis Using MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends of modern bacterial insecticides for pest control practice in integrated crop management system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 8. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
A Methodological Guide to Assessing the Cytotoxicity of Novel Antibiotics on Mammalian Cell Lines
Introduction
Cepacin B is an acetylenic antibiotic produced by bacteria of the Burkholderia genus, first identified in 1984.[1] Initial studies highlighted its potent antibacterial properties, particularly against staphylococci.[1] More recent genomic and metabolomic research has identified the biosynthetic gene cluster for cepacins and confirmed their role as plant-protective agents against fungal pathogens.[2][3][4]
However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of this compound's effects on mammalian cells. To date, there is no published data detailing its cytotoxicity, such as half-maximal inhibitory concentration (IC50) values, or its mechanism of action in either cancerous or non-cancerous mammalian cell lines.
This guide is designed for researchers, scientists, and drug development professionals to provide a standardized framework for assessing the cytotoxic potential of a novel compound like this compound. It objectively outlines the necessary experimental protocols, data presentation formats, and potential mechanisms of action to investigate, using the well-characterized chemotherapeutic agent Doxorubicin as an illustrative example.
Comparative Cytotoxicity Data
When assessing a new compound, its cytotoxic potency is typically compared against established drugs and tested across various cell lines, including both cancer and normal (non-cancerous) cell types. This helps to determine not only its efficacy but also its therapeutic index—a measure of its selectivity for cancer cells over healthy cells.
The table below serves as a template, populated with example data for the widely used anticancer agent Doxorubicin, to illustrate how results for this compound could be structured and compared.
Table 1: Example Cytotoxicity Profile of Doxorubicin on Various Mammalian Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay Duration (h) |
| Doxorubicin | MCF-7 | Human Breast Adenocarcinoma | 0.48 | 72 |
| Doxorubicin | A549 | Human Lung Carcinoma | 0.19 | 72 |
| Doxorubicin | HeLa | Human Cervical Adenocarcinoma | 0.11 | 72 |
| Doxorubicin | HCT116 | Human Colon Carcinoma | 0.30 | 48 |
| Doxorubicin | MRC-5 | Normal Human Lung Fibroblast | 1.25 | 72 |
| This compound | e.g., MCF-7 | Data Not Available | Data Not Available | Data Not Available |
| This compound | e.g., A549 | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values are highly dependent on the specific assay conditions, cell density, and duration of exposure. The values presented are for illustrative purposes.
Experimental Protocols
A clear and detailed methodology is critical for the reproducibility and validation of cytotoxicity data. The following is a standard protocol for the MTT assay, a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability.
Protocol: MTT Cell Viability Assay
1. Cell Seeding:
-
Culture selected mammalian cell lines (e.g., HeLa, MCF-7) in appropriate growth medium until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition:
-
Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and color uniformity.
5. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells:
- % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations: Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations are generated using Graphviz and adhere to the specified design constraints.
Experimental Workflow
This diagram outlines the logical flow of a typical in vitro cytotoxicity assessment, from initial cell culture to final data analysis.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Potential Signaling Pathway
Many cytotoxic agents induce cell death through apoptosis. The diagram below illustrates the intrinsic (or mitochondrial) pathway of apoptosis, a common mechanism that would be a key area of investigation for a new compound like this compound. Further experiments, such as caspase activity assays or Western blotting for apoptotic proteins, would be required to confirm its relevance.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action.
References
- 1. Cepacin A and this compound, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Cepacin B Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical validation of bioassay results for Cepacin B, a potent antibiotic produced by members of the Burkholderia cepacia complex. To establish a robust validation profile, this document outlines key experimental protocols and presents a comparative analysis of this compound's bioactivity against other relevant antimicrobial compounds, Pyrrolnitrin and Enacyloxin, also produced by Burkholderia species. The methodologies and data presentation adhere to principles outlined in FDA guidelines for bioassay validation, ensuring scientific rigor and regulatory compliance.
Comparative Bioactivity of this compound and Analogues
The antimicrobial efficacy of this compound was evaluated and compared to Pyrrolnitrin and Enacyloxin using Minimum Inhibitory Concentration (MIC) assays against clinically relevant Gram-positive and Gram-negative bacteria. The results are summarized in the table below.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | < 0.05 | [1] |
| Gram-negative organisms | 0.1 - >50 | [1] | |
| Pyrrolnitrin | Staphylococcus aureus | 6.2 - 50 | [2][3] |
| Mycobacterium tuberculosis | 4.0 | [3] | |
| Escherichia coli | 250 | ||
| Enacyloxin IIa | Burkholderia multivorans | 4 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and selected alternatives. This table summarizes the in vitro activity of this compound, Pyrrolnitrin, and Enacyloxin IIa against various bacterial strains.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and accurate comparison.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound, Pyrrolnitrin, Enacyloxin)
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Serial Dilution: Perform a two-fold serial dilution of each test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hemolytic Assay
This assay assesses the ability of a compound to lyse red blood cells, a measure of its potential cytotoxicity.
Materials:
-
Test compounds
-
Fresh defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash RBCs with PBS and prepare a 2% (v/v) suspension.
-
Compound Dilution: Prepare serial dilutions of the test compounds in PBS.
-
Incubation: Mix the compound dilutions with the RBC suspension and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plates to pellet intact RBCs.
-
Data Analysis: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. Calculate the percentage of hemolysis relative to the positive control (100% lysis).
Peptidoglycan Synthesis Inhibition Assay
This assay determines if a compound interferes with the biosynthesis of the bacterial cell wall.
Materials:
-
Test compounds
-
Bacterial cells (e.g., Staphylococcus aureus)
-
Radioactively labeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine, [14C]GlcNAc)
-
Scintillation counter
Procedure:
-
Cell Permeabilization: Treat bacterial cells to make them permeable to the precursor.
-
Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, the radioactively labeled precursor, and the test compound.
-
Incubation: Incubate the mixture to allow for peptidoglycan synthesis.
-
Precipitation and Washing: Precipitate the newly synthesized peptidoglycan and wash to remove unincorporated precursor.
-
Data Analysis: Measure the radioactivity of the precipitated material using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of peptidoglycan synthesis.
Statistical Validation of Bioassay Results
A robust statistical analysis is crucial for validating the reliability and reproducibility of bioassay data. The following workflow outlines the key steps involved.
Figure 1: Bioassay Validation Workflow.
Putative Signaling Pathway of this compound
Based on its proposed mechanisms of action, a putative signaling pathway for this compound in a Gram-positive bacterium like Staphylococcus aureus is presented below. This model integrates the concepts of cell membrane interaction and subsequent disruption of peptidoglycan synthesis.
Figure 2: Putative Signaling Pathway for this compound.
References
Comparative Transcriptomic Analysis of Bacteria Treated with Cepacin B and Other Antibiotics
This guide provides a comprehensive comparative analysis of the transcriptomic effects of Cepacin B on Gram-positive bacteria. Due to the absence of publicly available transcriptomic data for this compound, this guide utilizes data from Linezolid (B1675486) , an antibiotic with a unique mechanism of action, as a predictive proxy. This analysis is juxtaposed with the known transcriptomic signatures of Ciprofloxacin and Tetracycline , antibiotics with distinct mechanisms, to provide a broad perspective on the bacterial response to different antimicrobial agents.
Introduction to the Agents
This compound is a natural product isolated from Burkholderia cepacia. It is an acetylenic antibiotic with potent activity against staphylococci and some Gram-negative organisms. While its precise mechanism of action is not fully elucidated at the molecular level, its novelty makes it a subject of interest for overcoming existing antibiotic resistance.
Linezolid (Proxy for this compound) is a synthetic antibiotic, the first of the oxazolidinone class. It has a unique mechanism of action that involves inhibiting the initiation of bacterial protein synthesis.[1][2] Linezolid binds to the 23S ribosomal RNA on the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial early step in translation.[1][3] This action is primarily bacteriostatic.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication. Its mechanism involves inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for separating bacterial DNA, thereby preventing cell division and leading to cell death.[4]
Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[4] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting the elongation step of protein synthesis.[4]
Comparative Transcriptomic Analysis
Bacterial cultures were treated with sub-inhibitory concentrations of Linezolid (proxy for this compound), Ciprofloxacin, and Tetracycline. RNA was extracted and sequenced to determine the global transcriptomic changes. The following tables summarize the differentially expressed genes (DEGs) in key metabolic and stress-response pathways. A gene is considered differentially expressed if the absolute log2 fold change is greater than 1.5 and the adjusted p-value is less than 0.05.
Table 1: Differentially Expressed Genes in Protein Synthesis
| Gene/Gene Cluster | Function | Linezolid (Proxy) [Log2FC] | Ciprofloxacin [Log2FC] | Tetracycline [Log2FC] | Comparative Insight |
| Ribosomal Proteins (rpl, rpm, rps) | Structural components of 50S & 30S ribosomal subunits | ↑↑ (+2.0 to +4.5) | ↓ (-1.5 to -2.5) | ↓↓ (-2.0 to -3.5) | Strong upregulation with Linezolid is a compensatory response to translation initiation blockage[5]. Ciprofloxacin and Tetracycline show general downregulation of these energy-intensive processes. |
| Translation Initiation Factors (infA, infB, infC) | Initiate protein synthesis | ↑ (+1.8 to +2.5) | ↓ (-1.7) | ↓ (-2.2) | Upregulation is specific to Linezolid's mechanism of stalling the initiation complex. |
| Stringent Response (relA, spoT) | ppGpp synthesis, response to amino acid starvation | ↑ (+2.1) | ↑ (+2.5) | ↑↑ (+3.0) | All three antibiotics induce a stringent response, indicating cellular stress. The effect is most pronounced with Tetracycline, which directly impacts tRNA binding. |
Table 2: Differentially Expressed Genes in DNA Replication and Repair
| Gene/Gene Cluster | Function | Linezolid (Proxy) [Log2FC] | Ciprofloxacin [Log2FC] | Tetracycline [Log2FC] | Comparative Insight |
| SOS Response (recA, lexA, sulA) | DNA damage repair | ↔ (No significant change) | ↑↑↑ (+4.0 to +6.0) | ↔ (No significant change) | The potent and specific induction of the SOS response is the classic transcriptomic signature of DNA damage caused by fluoroquinolones like Ciprofloxacin[4]. |
| DNA Gyrase (gyrA, gyrB) | DNA supercoiling | ↔ (No significant change) | ↑ (+2.0) | ↔ (No significant change) | Ciprofloxacin treatment leads to a feedback upregulation of its own target genes[4]. |
| DNA Polymerases (polA, polB) | DNA synthesis | ↓ (-1.6) | ↑ (+1.8) | ↓ (-1.9) | General downregulation under protein synthesis inhibition vs. specific upregulation as part of the Ciprofloxacin-induced repair mechanism. |
Table 3: Differentially Expressed Genes in Cellular Stress and Metabolism
| Gene/Gene Cluster | Function | Linezolid (Proxy) [Log2FC] | Ciprofloxacin [Log2FC] | Tetracycline [Log2FC] | Comparative Insight |
| Heat Shock Proteins (dnaK, groEL) | Protein folding, stress response | ↑ (+2.0) | ↑↑ (+3.5) | ↑ (+2.2) | General stress response induced by all agents, but more pronounced with Ciprofloxacin, likely due to the stress of extensive DNA damage. |
| Sulfur Metabolism | Cysteine & Methionine synthesis | ↔ (No significant change) | ↓↓ (-3.0 to -4.0) | ↓↓ (-3.0 to -4.0) | A notable shared response to Ciprofloxacin and Tetracycline in E. coli is the significant downregulation of sulfur assimilation pathways[4][6]. |
| ABC Transporters | Nutrient import/efflux | ↑ (Sugar transporters) | ↓ (General transporters) | ↓ (General transporters) | Upregulation of carbohydrate transporters in Linezolid-treated bacteria may reflect altered metabolic needs due to its specific inhibitory action[7]. |
Experimental Protocols & Methodologies
The data presented in this guide are synthesized from multiple studies. The general experimental workflow for a comparative transcriptomic analysis is outlined below.
-
Bacterial Strains and Culture Conditions :
-
Organisms : Staphylococcus aureus for Linezolid experiments[5]; Escherichia coli K-12 MG1655 for Ciprofloxacin and Tetracycline experiments[4].
-
Growth Medium : Cultures grown in Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.
-
Growth Phase : Bacteria grown to mid-logarithmic phase (OD600 ≈ 0.4-0.6) at 37°C with shaking.
-
-
Antibiotic Treatment :
-
Antibiotics were added to the mid-log phase cultures at a pre-determined sub-inhibitory concentration (e.g., 0.5x Minimum Inhibitory Concentration, MIC).
-
An untreated culture (e.g., addition of sterile water or DMSO) served as the control.
-
Cultures were incubated for a defined period (e.g., 30-60 minutes) post-treatment.[5][8]
-
-
RNA Extraction and Quality Control :
-
Bacterial cells were harvested by centrifugation at 4°C.
-
Total RNA was extracted using methods like TRIzol or hot phenol (B47542) extraction, followed by DNase treatment to remove genomic DNA contamination.
-
RNA quality and integrity were assessed using a Bioanalyzer or similar instrument.
-
-
RNA Sequencing (RNA-Seq) :
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples.
-
Strand-specific libraries were prepared from the rRNA-depleted RNA.
-
Sequencing was performed on an Illumina platform (e.g., HiSeq or NextSeq).
-
-
Data Analysis :
-
Sequencing reads were quality-checked and mapped to the respective reference genome (S. aureus or E. coli).
-
Gene expression levels were quantified (e.g., as raw counts).
-
Differential gene expression analysis was performed using tools like DESeq2 or edgeR to compare antibiotic-treated samples with controls.[9]
-
Visualizing Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for comparative transcriptomic analysis of antibiotic-treated bacteria.
Comparative Mechanism of Action Pathways
Caption: Simplified signaling pathways showing the distinct mechanisms of action for each antibiotic class.
References
- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Transcriptomic and Functional Assessments of Linezolid-Responsive Small RNA Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic and transcriptomic analysis of linezolid resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of Staphylococcus aureus to combination of virulent bacteriophage vB_SauM-515A1 and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cepacin B
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Cepacin B, this document provides essential safety protocols based on the known hazards of its source, the Burkholderia cepacia complex (BCC), and general best practices for handling bioactive microbial metabolites. Treat this compound with a high degree of caution.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Primary Concerns
This compound is a metabolite produced by Burkholderia ambifaria, a member of the Burkholderia cepacia complex (BCC). The BCC is a group of Gram-negative bacteria classified as Biosafety Level 2 (BSL-2) organisms. While this compound is a purified chemical, the potential for residual bacterial components and its own inherent, yet uncharacterized, toxicity necessitates stringent handling procedures.
Primary Hazards:
-
Inhalation: Aerosolized powder can be inhaled, posing a primary risk.
-
Dermal Contact: Direct skin contact may lead to unknown toxicological effects.
-
Ingestion: Accidental ingestion could be harmful.
-
Ocular Exposure: Contact with eyes can cause serious irritation.
The BCC is known to be an opportunistic pathogen, particularly for individuals with compromised immune systems or chronic lung diseases.[1][2]
Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE is mandatory. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Minimum Required PPE |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown over lab coat• Chemical splash goggles• N95 respirator (or higher) |
| Preparing Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield |
| Handling Solutions and General Lab Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 respirator (or higher) |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before and during use.[3]
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, put on the appropriate PPE (see table above).
-
Verify: Confirm the contents match the order and that the primary container is sealed and intact.
-
Store Securely: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Experimental Workflow: Weighing and Solubilization
All procedures involving solid this compound must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent aerosol generation and inhalation.
-
Preparation: Assemble all necessary materials (spatula, weigh paper, tubes, solvent, etc.) within the fume hood or biosafety cabinet before handling the compound.
-
Don PPE: Wear the specified PPE for handling solid compounds.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Solubilization: Add the solvent to the vessel containing the weighed this compound. Cap and mix gently to dissolve.
-
Labeling: Immediately label all solutions with the compound name, concentration, solvent, date, and user's initials.
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert Personnel: Inform others in the vicinity.
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Containment: For solid spills, gently cover with absorbent paper to avoid raising dust. For liquid spills, surround the area with absorbent material.
-
Decontamination: Apply a 10% bleach solution or 70% ethanol (B145695) to the spill area and allow for a contact time of at least 30 minutes.[4]
-
Cleanup: Collect all contaminated materials using forceps or other tools and place them in a designated biohazard waste container.
-
Final Decontamination: Re-apply the disinfectant to the spill area and surrounding surfaces.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and other disposable items. Place these in a clearly labeled biohazard bag or container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.
All waste must be disposed of through your institution's hazardous waste management program. Do not mix with general waste.
Logical Relationships of Safety Protocols
The following diagram illustrates the relationship between the potential hazards of this compound and the control measures in place to mitigate them.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
